Isosarpan

Catalog No.
S560634
CAS No.
57063-25-9
M.F
C40H48N4O7
M. Wt
696.8 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isosarpan

CAS Number

57063-25-9

Product Name

Isosarpan

IUPAC Name

4-[1-hydroxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzene-1,2-diol;methyl (1S,15R,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate

Molecular Formula

C40H48N4O7

Molecular Weight

696.8 g/mol

InChI

InChI=1S/C21H24N2O3.C19H24N2O4/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2;1-25-19-5-3-2-4-15(19)21-10-8-20(9-11-21)13-18(24)14-6-7-16(22)17(23)12-14/h3-6,11-12,15-16,19,22H,7-10H2,1-2H3;2-7,12,18,22-24H,8-11,13H2,1H3/t12-,15-,16+,19-;/m0./s1

InChI Key

OHSUDEDKSXNHMV-QAWKRFFXSA-N

SMILES

CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45.COC1=CC=CC=C1N2CCN(CC2)CC(C3=CC(=C(C=C3)O)O)O

Synonyms

hydrosarpan 711, Isosarpan

Canonical SMILES

CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45.COC1=CC=CC=C1N2CCN(CC2)CC(C3=CC(=C(C=C3)O)O)O

Isomeric SMILES

C[C@H]1[C@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC=CC=C45.COC1=CC=CC=C1N2CCN(CC2)CC(C3=CC(=C(C=C3)O)O)O

Rauvolfia serpentina: Source of Sarpagan-Alkaloids

Author: Smolecule Technical Support Team. Date: February 2026

Rauvolfia serpentina, commonly known as Indian snakeroot or Sarpagandha, is a perennial shrub belonging to the Apocynaceae family [1]. It is a plant of exceptional medicinal value, traditionally used for centuries in Ayurvedic medicine to treat a variety of ailments, including snake bites, hypertension, and mental disorders [2] [1].

The therapeutic properties are primarily due to its rich and diverse profile of monoterpenoid indole alkaloids (MIAs) [1] [3]. The plant produces dozens of indole alkaloids, with the sarpagan and ajmalan-type alkaloids being of significant clinical importance [3]. Key alkaloids include:

  • Ajmaline: A class Ia antiarrhythmic drug used to diagnose Brugada syndrome [4].
  • Reserpine: An antihypertensive agent [2] [1].
  • Ajmalicine: Used for circulatory disorders [1].
  • Serpentine: Also possesses medicinal properties [1].

The structural complexity of these alkaloids has made their total chemical synthesis challenging, and they are still primarily obtained through extraction from cultivated R. serpentina plants [4].

The Ajmaline Biosynthetic Pathway

The ajmaline biosynthesis pathway in Rauvolfia serpentina is a landmark in plant natural product research. Recent studies in 2024 have fully elucidated this nearly 20-step pathway, identifying the last two missing enzymes [4]. The pathway begins with universal precursors and branches into side routes, with the sarpagan-ajmalan pathway being a major branch.

The diagram below outlines the core biosynthetic pathway from a key intermediate to ajmaline and its derivatives, highlighting the enzymes involved in each step.

G PolyneuridineAldehyde Polyneuridine Aldehyde Vomilenine Vomilenine PolyneuridineAldehyde->Vomilenine PNAE, VS, VH Dihydrovomilenine 1,2-Dihydrovomilenine Vomilenine->Dihydrovomilenine VR Acetylnorajmaline 17-O-Acetylnorajmaline Dihydrovomilenine->Acetylnorajmaline DHVR Norajmaline Norajmaline Acetylnorajmaline->Norajmaline AAE Ajmaline Ajmaline Norajmaline->Ajmaline NNMT Nmethylajmaline Nβ-Methylajmaline Ajmaline->Nmethylajmaline ANMT PNAE Polyneuridine Aldehyde Esterase (PNAE) VS Vinorine Synthase (VS) VH Vinorine Hydroxylase (VH) VR Vomilenine Reductase (VR) (1,2-reduction) DHVR Dihydrovomilenine Reductase (DHVR/RR4) (19,20-reduction) AAE 17-O-Acetylnorajmaline Esterase (AAE) NNMT Norajmaline N-Methyltransferase (NNMT) ANMT Ajmaline Nβ-Methyltransferase (ANMT)

Core biosynthetic pathway from polyneuridine aldehyde to ajmaline and Nβ-methylajmaline in Rauvolfia serpentina.

Key Enzymes and Recent Discoveries

The pathway involves a series of specialized enzymes, including cytochromes P450, acetyltransferases, reductases, and methyltransferases. The table below summarizes the function and key characteristics of the major enzymes.

Table 1: Key Enzymes in the Ajmaline Biosynthetic Pathway

Enzyme (Abbreviation) Type Catalytic Function Key Characteristics
Strictosidine Synthase (STR) [5] Pictet–Spenglerase Condenses tryptamine and secologanin to form strictosidine. Central precursor to all MIAs; has a six-bladed β-propeller fold [5].
Strictosidine β-Glucosidase (SGD) [5] [6] Glucosidase Hydrolyzes strictosidine to release the reactive aglycone. Has a (β/α)8 barrel fold; initiates the diversification of MIAs [5].
Sarpagan Bridge Enzyme (SBE) [4] Cytochrome P450 Oxidatively cyclizes geissoschizine to polyneuridine aldehyde. Key step in forming the sarpagan skeleton.
Polyneuridine Aldehyde Esterase (PNAE) [4] Esterase Removes the carbomethoxyl group from polyneuridine aldehyde. Gatekeeper enzyme committing the pathway towards ajmaline.
Vinorine Synthase (VS) [5] [4] BAHD Acyltransferase Acetylates the intermediate to form vinorine. First BAHD superfamily enzyme with a solved 3D structure [5].
Vinorine Hydroxylase (VH) [4] Cytochrome P450 Hydroxylates vinorine to produce vomilenine. Introduces a key hydroxyl group for downstream steps.
Vomilenine Reductase (VR) [4] CAD-like Reductase Reduces the 1,2-imine bond of vomilenine. Newly characterized in 2024; specific for the 1,2-position before 19,20-reduction [4].
Dihydrovomilenine Reductase (DHVR) [4] CAD-like Reductase Reduces the 19,20-double bond of 1,2-dihydrovomilenine. Newly characterized in 2024; also known as RsRR4; has higher affinity for the 1,2-reduced substrate [4].
17-O-Acetylnorajmaline Esterase (AAE) [4] Esterase Hydrolyzes the acetyl group to form norajmaline. Two root-expressing isoforms (AAE1, AAE2) were recently identified [4].
Norajmaline N-Methyltransferase (NNMT) [7] γ-Tocopherol-like N-Methyltransferase Methylates norajmaline to form ajmaline. Final step in main ajmaline biosynthesis; part of a unique N-methyltransferase family [7].

Experimental Protocols for Key Investigations

For researchers aiming to study these pathways, here are detailed methodologies for core experimental approaches.

Gene Identification and Cloning
  • Objective: To identify and isolate candidate genes involved in alkaloid biosynthesis.
  • Methodology:
    • Transcriptome Analysis: Utilize publicly available R. serpentina transcriptomic data (e.g., from the PhytoMetaSyn project or Medicinal Plant Genomics Resource) to identify highly expressed genes in root tissues [8] [4].
    • Phylogenetic Screening: Perform a BLAST search using known MIA biosynthetic genes (e.g., from Catharanthus roseus) as queries. Construct a phylogenetic tree of related enzyme families (e.g., CAD-like reductases) to pinpoint candidate genes specific to R. serpentina [4].
    • Molecular Cloning: Isolate total RNA from R. serpentina roots, reverse-transcribe to cDNA, and use PCR with gene-specific primers to amplify the full-length coding sequence. Clone the product into a standard sequencing vector [6].
Functional Characterization of Enzymes
  • Objective: To verify the catalytic activity of a putative enzyme.
  • Methodology:
    • Heterologous Expression: Subclone the candidate cDNA into a protein expression vector (e.g., pQE-2 for E. coli), often with an N-terminal 6xHis-tag for purification [6]. Transform into a suitable host like E. coli strain M15 and induce protein expression with IPTG [6].
    • Protein Purification: Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA column) followed by size-exclusion chromatography for polishing [6].
    • In vitro Enzyme Assay: Incubate the purified enzyme with a suspected substrate (e.g., vomilenine for VR/DHVR) in an appropriate buffer. The reaction mixture is typically analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to detect the formation of a product based on its specific mass and retention time [4]. For novel compounds, Nuclear Magnetic Resonance (NMR) is used for structural confirmation [4].
Heterologous Pathway Reconstitution
  • Objective: To produce the target alkaloid in a microbial host like yeast.
  • Methodology:
    • Strain Engineering: Use Saccharomyces cerevisiae as a chassis. Assemble expression cassettes for multiple R. serpentina genes (e.g., SBE, PNAE, VS, VH, VR, DHVR, AAE, NNMT) and integrate them into the yeast genome [4].
    • De Novo Biosynthesis: Engineered yeast can synthesize ajmaline from simple carbon sources if the upstream MIA pathway is also engineered [4].
    • Feeding Assays: Alternatively, feed a late-stage intermediate (e.g., 19E-geissoschizine) to yeast strains expressing a subset of enzymes to confirm the functionality of specific pathway segments [4].
    • Product Analysis: Quantify alkaloid production from cultured yeast broths using LC-MS/MS and compare to authentic standards [4].

Comparative and Quantitative Data

Metabolic Diversity and Evolution

Research using differential network analysis has revealed that R. serpentina exhibits greater evolutionary complexity and robustness in its secondary metabolism compared to Catharanthus roseus, despite both being Apocynaceae members and sharing the upstream TIA pathway [8] [9]. This complexity, driven by key genes with significant differences in network connectivity, underlies the species-specific synthesis of root-indole alkaloids like ajmaline in R. serpentina [8].

Table 2: Key Alkaloids and Their Biological Activities in Rauvolfia serpentina

Alkaloid Primary Biological Activity Clinical/Research Application
Ajmaline [4] Class Ia Antiarrhythmic Diagnosis of Brugada syndrome [4].
Reserpine [2] [1] Antihypertensive Treatment of hypertension; depletes catecholamines.
Ajmalicine [1] Vasodilatory Improves cerebral blood flow, used for circulatory disorders.
Serpentine [1] Sedative Contributes to the overall therapeutic profile.
Yohimbine [1] α2-adrenergic antagonist Used for certain types of erectile dysfunction.

Research Implications and Future Directions

The completion of the ajmaline pathway opens several advanced research avenues:

  • Metabolic Engineering: The entire pathway can be engineered into microbial hosts (e.g., yeast) for sustainable and scalable production of ajmaline and related alkaloids, reducing dependence on field-cultivated plants [4].
  • Enzyme Engineering: With the 3D structures of several key enzymes known (e.g., STR, VS), protein engineering can be employed to alter substrate specificity or create enzymes that produce novel, "non-natural" alkaloids with potentially improved pharmaceutical properties [3] [5].
  • Discovery of Side-Routes: The presence of enzymes like raucaffricine glucosidase (RG), which hydrolyzes raucaffricine back to vomilenine, indicates a complex network of side routes that may lead to other valuable compounds, warranting further exploration [6].

References

Isosarpan spectroscopic characterization

Author: Smolecule Technical Support Team. Date: February 2026

Isosarpan: Core Identification

The table below consolidates the key information available for this compound. [1]

Attribute Description
Type A drug combination, not a single molecule [1]
Composition Consists of raubasin and pipratecol [1]
Primary Use Treatment of tinnitus and affects cerebrovascular circulation [1]
CAS Registry Number 57063-25-9 [1]
Mapped Headings Drug Combinations; Piperazines; Yohimbine [1]

The absence of detailed public spectroscopic data is common for specific, proprietary drug formulations. The following workflow outlines a general approach to characterizing such a compound.

start Sample: this compound step1 Separation Technique: HPLC or GC start->step1 step2 Hyphenated MS Detection step1->step2 Eluent step3a Characterize Raubasin (related to Yohimbine) step2->step3a MS/MS Spectrum step3b Characterize Pipratecol (Piperazine derivative) step2->step3b MS/MS Spectrum

A proposed analytical workflow for characterizing the components within this compound.

How to Proceed with Characterization

For a researcher, the following steps would be crucial to fully characterize this compound:

  • Obtain the Formulation: Source a pure, pharmaceutically standardized sample of this compound for analysis.
  • Employ Hyphenated Techniques: As suggested by the workflow, the most effective method would be to use a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC) coupled with Mass Spectrometry (MS). [2] [3] This would separate the two active components (raubasin and pipratecol) and provide their individual mass spectra for identification.
  • Consult Proprietary Databases: Detailed analytical data may be available through regulatory filings with agencies like the FDA or EMA, or in proprietary pharmaceutical databases, which often require subscription or special access.

References

Chemical and Biosynthetic Classification

Author: Smolecule Technical Support Team. Date: February 2026

Alkaloids are primarily classified by their core chemical structure and biosynthetic origin. The following table summarizes the major classes based on these criteria, which can be used to position a compound like Isosarpan [1] [2].

Classification Basis Major Class/Type Defining Feature / Precursor Representative Alkaloids
Basic Chemical Structure Indole Alkaloids [3] [2] Contains an indole ring system [3] Vinblastine, Vincristine, Strychnine [1] [4]
Isoquinoline Alkaloids [3] [2] Contains an isoquinoline ring system [3] Berberine, Coptisine, Palmatine [1] [5]
Tropane Alkaloids [3] [2] Contains a tropane ring (C₄N skeleton) [2] Atropine, Cocaine, Scopolamine [1] [3]
Pyridine Alkaloids [1] Contains a pyridine ring Nicotine [1]
Biosynthetic Origin True Alkaloids [2] Derived from amino acids; nitrogen is part of a heterocyclic ring [2] Morphine, Quinine [2]
Protoalkaloids [2] Derived from amino acids; nitrogen is not in a heterocyclic ring [2] Mescaline, Hordenine [2]
Pseudoalkaloids [2] Not derived from amino acids [2] Caffeine, Capsaicin [2]

Based on its name, This compound is highly likely a member of the indole alkaloid family, sharing a biosynthetic relationship with compounds like ajmalicine and sarpagine derived from the amino acid tryptophan [1] [2]. The prefix "Iso-" typically indicates an isomer of a known sarpan structure.

Botanical Source and Bioactivity

Alkaloid composition is often taxonomically significant. Key plant families rich in indole alkaloids include [1] [4]:

  • Apocynaceae: This family is a major source, producing compounds such as the anticancer drugs vinblastine and vincristine from Catharanthus roseus, as well as ajmalicine and reserpine from Rauvolfia species [1] [4].
  • Loganiaceae: Known for producing strychnine [1].

Indole alkaloids exhibit a wide range of biological activities with significant therapeutic potential. The following diagram illustrates the primary mechanisms and signaling pathways involved in their bioactivity, particularly relevant to anti-inflammatory and neuroprotective effects.

G cluster_pathways Key Signaling Pathways cluster_effects Biological Effects Indole_Alkaloid Indole_Alkaloid NFkB NF-κB Pathway Indole_Alkaloid->NFkB MAPK MAPK Pathway Indole_Alkaloid->MAPK JAK_STAT JAK/STAT Pathway Indole_Alkaloid->JAK_STAT NLRP3 NLRP3 Inflammasome Indole_Alkaloid->NLRP3 AntiInflammatory Anti-inflammatory NFkB->AntiInflammatory Antioxidant Antioxidant NFkB->Antioxidant Immunomodulatory Immunomodulatory NFkB->Immunomodulatory MAPK->AntiInflammatory MAPK->Antioxidant Apoptosis Apoptosis Induction MAPK->Apoptosis JAK_STAT->Immunomodulatory NLRP3->AntiInflammatory Neuroprotective Neuroprotective Antioxidant->Neuroprotective

This multi-target activity makes indole alkaloids a promising area for drug development, particularly for complex diseases like cancer and neurodegenerative disorders [4] [6].

Experimental Protocol for Alkaloid Analysis

For researchers aiming to isolate and characterize a specific alkaloid like this compound, the following workflow outlines the key methodological stages [2].

G Start Plant Material Step1 Extraction (Solvent: MeOH, EtOH, acidified water) Start->Step1 Step2 Purification (Acid-Base Extraction, Liquid-Liquid Partitioning) Step1->Step2 Step3 Fractionation (Column Chromatography: Silica gel, Sephadex LH-20) Step2->Step3 Step4 Isolation & Identification (TLC, HPLC, UPLC) Spectroscopic Analysis (MS, NMR) Step3->Step4 Step5 Bioactivity Assays (In vitro and in vivo models) Step4->Step5

Key Methodological Details:

  • Extraction and Purification: The classic method is acid-base extraction, which leverages the basic nature of alkaloids. Plant material is first extracted with an organic solvent like methanol. The extract is then acidified, converting alkaloids to water-soluble salts. After removing non-alkaline compounds, the aqueous layer is basified to precipitate the crude alkaloids for further purification [2].
  • Isolation and Identification: Advanced chromatographic techniques are critical.
    • Thin-Layer Chromatography (TLC) is used for rapid monitoring.
    • High-Performance Liquid Chromatography (HPLC/UPLC) is the standard for high-resolution separation and quantification [2].
    • Structural elucidation relies heavily on Mass Spectrometry (MS) for molecular weight and fragmentation patterns, and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed atomic-level structural information [2].
  • Bioactivity Assessment: For immunomodulatory or anti-inflammatory alkaloids, common assays include measuring the suppression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell cultures like macrophages, and evaluating inhibitory effects on signaling pathways such as NF-κB and MAPK [7] [5].

Advanced Classification Techniques

Modern bioinformatics approaches are enhancing alkaloid classification. Molecular Graph Convolutional Neural Networks (GCNN) can predict the biosynthetic precursors of alkaloids directly from their molecular structures with high accuracy. This data-driven method automatically learns relevant structural features, bypassing the need for manual fingerprint selection and improving predictions for complex alkaloid skeletons [8].

References

Chemical and Regulatory Data for Isosarpan

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key identifiers and structural components of Isosarpan as listed in the U.S. National Library of Medicine's MeSH database [1].

Data Category Details
MeSH Unique ID C019444
CAS Registry Number 57063-25-9
Chemical Composition A mixture of Raubasin and Pipratecol [1].
Mapped Headings Drug Combinations; Piperazines; Yohimbine [1].
Primary Use Used in the treatment of tinnitus and noted to affect cerebrovascular circulation [1].

Structural Modification Pathways for Alkaloids

This compound is classified among alkaloids, which are nitrogen-containing compounds known for diverse biological activities [2]. The biological properties of alkaloids are largely determined by specific chemical transformations to their core structures [2]. The table below outlines common enzymatic modification pathways that are relevant for compounds like this compound.

Modification Type Functional Effect General Experimental Context
Glycosylation Addition of sugar moieties; can enhance solubility and alter bioactivity [2]. Incubating the alkaloid with specific glycosyltransferases and activated sugar donors (e.g., UDP-glucose).
Methylation Addition of methyl groups; often catalyzed by O-methyltransferases; can modify receptor binding [2]. Using S-adenosylmethionine (SAM) as a methyl donor in the presence of a suitable methyltransferase enzyme.
Oxidation Can introduce hydroxyl groups or form new rings; significantly alters chemical scaffold [2]. Employing cytochrome P450 enzymes or other oxidases under controlled buffer conditions.
Acylation Addition of acyl groups (e.g., acetyl); can change the molecule's lipophilicity and stability [2]. Reaction with acyl-CoA esters in a buffered solution, often facilitated by acyltransferases.
Reduction Conversion of functional groups (e.g., carbonyl to hydroxyl); can affect molecular interactions [2]. Using specific reductases with co-factors like NADPH in an appropriate reaction buffer.

These methodologies are generalized from research on plant alkaloid biochemistry [2]. Applying them to this compound would require identifying the specific enzymes that recognize its Raubasin and Yohimbine-related structures.

Research Workflow for Investigating Alkaloid Modifications

Based on the general principles of investigating alkaloid modifications [2] and modern protocol representation [3], the logical workflow for a research program on a compound like this compound can be summarized as follows. The diagram illustrates the key stages, from initial analysis to application.

Start This compound (Raubasin/Pipratecol Mixture) A Structural Analysis & Hypothesis Generation Start->A B Define Modification Objective (e.g., Enhance Solubility) A->B C Select Method & Protocol (Glycosylation, Methylation, etc.) B->C D Perform Synthesis (Heterologous System or Enzymatic) C->D E Characterize Modified Compound (MS, NMR, XRD) D->E F Biological Activity Assay E->F

Limitations and Research Direction

The information available on this compound is limited. The MeSH record confirms its status as a mixture but does not provide high-resolution structural data or specific biosynthetic enzyme information [1]. To advance research, the following directions are recommended:

  • Deepened Structural Characterization: The first step would be to obtain pure this compound and conduct advanced structural analyses (e.g., high-resolution mass spectrometry, X-ray crystallography) to fully elucidate its molecular architecture.
  • Biosynthetic Pathway Elucidation: Research could focus on identifying the plant or synthetic pathways that produce Raubasin and Pipratecol, and the enzymes involved. This would provide the necessary tools for targeted modification.
  • Application of Modern Protocols: Following structured experimental protocol frameworks, such as the SIRO (Sample, Instrument, Reagent, Objective) model, would ensure that any experimental work is reproducible and well-documented [3].

References

An Overview of Terpenoid Indole Alkaloids (TIAs)

Author: Smolecule Technical Support Team. Date: February 2026

Terpenoid Indole Alkaloids are a large class of natural products known for their structural diversity and significant physiological activities. The table below summarizes their core characteristics.

Aspect Description
Definition A major class of alkaloids containing an indole moiety derived from tryptophan/tryptamine and a terpenoid portion from secologanin [1] [2].
Biogenetic Precursor The amino acid tryptophan is the primary precursor for all indole alkaloids [3] [2].
Structural Diversity One of the largest classes of alkaloids, containing over 4,100 known compounds [2].
Significance Many TIAs possess significant physiological activity and are used in medicine, most notably as anticancer agents [4] [2].

Notable Bioactive TIAs and Their Applications

Several TIAs are clinically indispensable, particularly in oncology. The following table lists key compounds and their uses.

Alkaloid Source Plant Primary Medical Use/Property
Vinblastine & Vincristine Catharanthus roseus (Madagascar periwinkle) Anticancer (e.g., lymphoma, leukemia) [1] [4] [5]
Ajmalicine Catharanthus roseus, Rauvolfia serpentina Treatment of circulatory diseases [1]
Ajmaline Rauvolfia serpentina Anti-arrhythmic agent
Reserpine Rauvolfia serpentina Anti-hypertensive agent [2]
Strychnine Strychnos nux-vomica Convulsant (first isolated indole alkaloid) [2]
Ibogaine Tabernanthe iboga Traditional medicine, studied for substance abuse treatment [2]

Biosynthesis and Pathway Regulation

The biosynthesis of TIAs is a highly complex and regulated process, primarily studied in the model plant Catharanthus roseus.

Core Biosynthetic Pathway

The pathway begins with the condensation of tryptamine (from the shikimate pathway) and secologanin (from the methylerythritol phosphate (MEP) terpenoid pathway) to form strictosidine, the universal precursor for all TIAs [1] [6]. This reaction is catalyzed by the enzyme strictosidine synthase (STR) [1]. Strictosidine is then deglucosylated by strictosidine β-D-glucosidase (SGD), leading to a highly reactive aglycone that is converted into a diverse array of TIAs through multiple enzymatic steps [1] [5].

G MEP MEP Pathway Seco Secologanin MEP->Seco Strictosidine Strictosidine Seco->Strictosidine STR enzyme Shikimate Shikimate Pathway Tryptophan Tryptophan Shikimate->Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine Tryptamine->Strictosidine STR enzyme TIAs Diverse TIAs (e.g., Ajmalicine, Catharanthine, Vindoline) Strictosidine->TIAs SGD enzyme + Multiple Steps

The core TIA biosynthetic pathway, highlighting the convergence of terpenoid (MEP) and indole (Shikimate) precursor pathways. STR: Strictosidine Synthase; SGD: Strictosidine β-D-Glucosidase.

Key Regulatory Mechanisms
  • Transcriptional Control: The TIA pathway is tightly regulated by several transcription factors. The ORCA (Octadecanoid-Responsive Catharanthus AP2-domain) proteins, particularly ORCA2 and ORCA3, are master activators. They are induced by the plant stress hormone jasmonate and bind to the promoters of key biosynthetic genes like STR and TDC to activate their expression [1] [5] [6].
  • Multi-level Compartmentalization: TIA biosynthesis is split across at least three different cell types (epidermal, internal phloem parenchyma, and laticifers/idioblasts) and multiple subcellular compartments (chloroplast, cytosol, vacuole, nucleus), requiring extensive transport of pathway intermediates [1] [6].
  • Environmental Induction: As defense compounds, TIA biosynthesis is induced by various biotic and abiotic stress factors, with jasmonates being a key signaling mediator [1] [6].

G JA Jasmonate Signal MYC2 bHLH TF (CrMYC2) JA->MYC2 ORCAs AP2/ERF TFs (ORCA2, ORCA3) MYC2->ORCAs BiosynthGenes TIA Biosynthetic Genes (TDC, STR, SGD, etc.) ORCAs->BiosynthGenes Activation Repressors Repressor TFs (ZCTs, GBFs) ORCAs->Repressors Induction Repressors->ORCAs Repression Repressors->BiosynthGenes Repression

A simplified view of the key transcriptional regulators of the TIA pathway. Jasmonate signaling activates master transcription factors (ORCAs) that upregulate biosynthetic genes, while also inducing repressors that provide feedback control. TF: Transcription Factor.

Research Methodologies for TIA Analysis

For a researcher investigating a specific TIA like Isosarpan, the following experimental approaches are standard in the field.

Method Category Protocol & Technique Application Purpose
Genetic Engineering Generation of transgenic hairy root cultures; overexpression or silencing of genes using constitutive or inducible promoters [5]. To study gene function and manipulate metabolic flux for enhanced alkaloid production.
Transcriptional Profiling Quantitative RT-PCR [5]; RNA sequencing. To measure changes in gene expression of biosynthetic and regulatory genes in response to genetic or environmental perturbations.
Metabolite Profiling Liquid Chromatography-Mass Spectrometry (LC-MS) [5]. To identify and quantify a broad spectrum of TIA metabolites simultaneously.
Protein-DNA Interaction Yeast-one-hybrid (Y1H) assay; Dual-Luciferase (Dual-Luc) reporter assay [7]. To validate direct binding of transcription factors to promoter regions of TIA biosynthetic genes.

A Research Path Forward for this compound

Given the lack of specific data, here is a suggested approach to investigate this compound:

  • Confirm Structural Class: Verify that this compound is indeed a terpenoid indole alkaloid. Its name suggests a structural relationship to other alkaloids, which could provide clues about its biosynthesis and potential activity.
  • Literature Mining: Conduct a broader search for "this compound" without the "terpenoid indole alkaloid" filter. It may be discussed in contexts other than its core properties. Also, search for the plant source from which it was isolated.
  • Leverage Known Pathways: Use the established knowledge of TIA biosynthesis and regulation as a roadmap. You can hypothesize that its production involves the central strictosidine intermediate and may be regulated by known transcription factors like the ORCAs.
  • Targeted Analysis: Apply the methodologies outlined above (e.g., LC-MS for detection and quantification, transcriptional analysis to find linked genes) to begin characterizing this specific compound.

References

A Framework for Stereochemical Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Stereochemistry is the study of the three-dimensional spatial arrangement of atoms in molecules and how this arrangement influences their properties and biological activity [1] [2]. For a molecule like Isosarpan, the analysis would typically involve the following pillars:

1. Defining the Stereocenters The first step is to identify all chiral centers within the molecule. A chiral center is typically a tetrahedral carbon atom with four different substituents [3]. For each chiral center, the absolute configuration (R or S) must be determined using the Cahn-Ingold-Prelog priority rules [1] [2].

2. Selecting Analytical Techniques No single method can provide a complete picture; a combination of techniques is used to confirm the 3D structure.

Technique Category Examples Primary Use in Stereochemistry
Spectroscopic Methods NMR Spectroscopy, Mass Spectrometry Determine connectivity, relative configuration, and spatial proximity of atoms.
Advanced MS Techniques Electron Detachment Dissociation (EDD) [4] Sequence complex oligomers and assign stereochemistry of acidic sugars with minimal sample degradation.
Chromatographic Methods Chiral Chromatography (HPLC, GC) Separate enantiomers to determine purity and identify a racemic mixture [1].
Computational & Modeling Molecular Modeling, Machine Learning [5] Predict stable configurations, simulate spectroscopic data, and model interaction with biological targets.

3. Correlating Structure with Function Especially in drug development, it is critical to understand how different stereoisomers interact with biological targets. This involves studying the molecule's effects on relevant signaling pathways [5] [6]. The diagram below outlines a general workflow for this functional analysis.

Start Isolate Stereoisomers Assay In-vitro/Biological Assay Start->Assay Pathway Identify Signaling Pathway Modulation Assay->Pathway Compare Compare Biological Output Pathway->Compare Correlate Correlate Configuration to Activity Compare->Correlate

Workflow for analyzing functional differences between stereoisomers

Detailed Experimental Protocol: Electron Detachment Dissociation (EDD)

Since advanced mass spectrometry is often key for complex molecules, here is a detailed look at EDD, a method successfully used for stereochemical assignment in challenging compounds like heparan sulfate tetrasaccharides [4].

1. Sample Preparation

  • Cation Exchange: Introduce sodium cations into the sample solution to pair with ionizable acidic protons. This reduces the overall charge of the precursor ion and minimizes facile decomposition of labile groups (e.g., sulfate esters) during activation [4].
  • Supercharging Agents: Use additives like sulfolane to ensure efficient deprotonation of acidic groups [4].

2. Instrumentation & Data Acquisition

  • Setup: EDD is typically performed using a Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometer equipped with an electron gun [4].
  • Process: Negatively charged, deprotonated precursor ions are isolated and then irradiated with a beam of low-energy electrons (typically around 1 eV). The key data collected is the resulting EDD mass spectrum showing the product ions [4].

3. Data Analysis and Interpretation

  • Identify Diagnostic Ions: Look for specific product ions (glycosidic cleavages, cross-ring cleavages) whose presence and relative intensities are indicative of a particular stereochemistry [4].
  • Statistical Analysis: For complex spectra with subtle differences, employ multivariate statistical methods like Principal Component Analysis (PCA). PCA can identify statistically significant peaks that differentiate between epimers, even with very similar spectral features [4].

Key Considerations for Your this compound Analysis

Given the lack of specific data on this compound, here are actionable steps you can take:

  • Consult Patent Literature: The synthesis and analysis of this compound may be detailed in its original patent documents.
  • Engage with Experts: Consider collaborating with academic or industrial labs that specialize in advanced mass spectrometry techniques like EDD or NMR for stereochemical analysis.
  • Leverage General Principles: Apply the framework and techniques described above to design your own analytical strategy for this compound.

References

General Framework for Thermal Stability Assessment

Author: Smolecule Technical Support Team. Date: February 2026

Although Isosarpan-specific data is unavailable, thermal stability is a critical parameter in drug development, particularly for the chemical manufacturing and control (CMC) section of a regulatory submission [1]. The following table summarizes standard experimental approaches.

Assessment Method Key Measured Parameters Typical Application in Preclinical/Clinical Development
Thermogravimetric Analysis (TGA) Mass loss as a function of temperature; identifies decomposition points [2]. Determining stability during storage and processing; guiding manufacturing conditions.
Differential Scanning Calorimetry (DSC) Heat flow (endothermic/exothermic) associated with phase changes and decomposition; provides melting point and decomposition energy [2]. Characterizing polymorphic forms and their stability; defining drug substance specifications.
Simultaneous Thermal Analysis (STA) Combined TGA and DSC data from a single experiment [2]. A comprehensive solid-state characterization for regulatory filings.
Accelerated Stability Studies Degradation under high-temperature stress (e.g., 40°C/75% RH) over weeks/months [1]. Predicting long-term shelf life and identifying potential degradation products.

Detailed Experimental Protocol for Thermal Analysis

For researchers needing to conduct these studies, here is a detailed methodology based on standard practices, which can be adapted for a compound like this compound.

Methodology: Simultaneous TGA-DSC Coupled with Mass Spectrometry (STA-QMS) [2] This protocol provides a comprehensive analysis by measuring mass change, enthalpy change, and gaseous decomposition products simultaneously.

  • 1. Sample Preparation: Use a high-purity sample (typically ≥ 99.99%). A specimen of approximately 10 mg is weighed into an aluminum crucible.
  • 2. Instrument Calibration: Calibrate the TGA-DSC instrument for temperature and enthalpy using certified reference standards. The Mass Spectrometer (QMS) must be calibrated for quantitative analysis of gases like H₂O (18 Da), NH₃ (17 Da), and CO₂ (44 Da) using a reference substance such as sodium bicarbonate (NaHCO₃) [2].
  • 3. Experimental Run:
    • Atmosphere: Purge the system with an inert gas, such as Argon, at a constant flow rate.
    • Temperature Program: Heat the sample from room temperature to a target temperature (e.g., 300-320°C) at a controlled rate of 5 K/minute.
    • Data Collection: The STA instrument records mass loss (TGA) and heat flow (DSC) data. The QMS simultaneously scans specific mass-to-charge ratios (e.g., 1-100 Da) to identify and quantify evolved gases [2].

The workflow for this experiment can be summarized as follows:

G Start Start: Sample Preparation A1 Weigh high-purity sample (~10 mg) Start->A1 A2 Load into Al crucible A1->A2 B Instrument Calibration A2->B B1 Calibrate TGA-DSC with standards B->B1 B2 Calibrate QMS for gases (H₂O, NH₃, CO₂) B1->B2 C Experimental Run B2->C C1 Purge with inert gas (Argon) C->C1 C2 Heat sample (5 K/min rate) C1->C2 D Simultaneous Data Collection C2->D D1 TGA: Mass Loss D->D1 D2 DSC: Heat Flow D->D2 D3 QMS: Evolved Gases D->D3 E Data Integration & Analysis D1->E D2->E D3->E

Experimental workflow for simultaneous thermal analysis

  • 4. Data Analysis and Interpretation:
    • TGA Data: The temperature at which mass loss begins indicates the onset of decomposition. The percentage of mass loss helps identify the stoichiometry of the reaction [2].
    • DSC Data: Endothermic peaks (heat absorption) correspond to events like melting or decomposition. The peak temperature and integrated area (enthalpy) are key quantitative outputs [2].
    • QMS Data: Correlating gas evolution profiles with TGA/DSC peaks allows for unambiguous identification of the decomposition pathway (e.g., dehydration, decarboxylation) [2].

How to Proceed with this compound Research

To obtain the specific data you need, I suggest the following steps:

  • Verify the Compound Name: "this compound" may be a code name, an internal project name, or a misspelling. Confirming the precise International Nonproprietary Name (INN), systematic chemical name, or CAS number is critical for an effective search.
  • Search Specialized Databases: Look in chemical and pharmaceutical patent databases (e.g., USPTO, Espacenet), scientific journals (e.g., ACS, RSC, Springer), and regulatory agency websites (e.g., FDA, EMA). The lack of results in my search suggests the data may be contained in non-public or proprietary sources.
  • Consult a Professional: For a comprehensive technical guide, you may need to contact the compound's originator (e.g., a pharmaceutical company or academic lab) or a contract research organization (CRO) specializing in solid-state chemistry.

References

Isosarpan optical rotation characteristics

Author: Smolecule Technical Support Team. Date: February 2026

A Guide to Optical Rotation Measurement

Optical rotation is a fundamental physical property of chiral molecules. Measuring it is crucial for identifying the correct enantiomer in pharmaceuticals, as different enantiomers can have vastly different biological activities [1] [2].

The measurement is performed using an instrument called a polarimeter, and the specific procedures are standardized by authorities like the European Pharmacopoeia (Ph. Eur.) [2].

Core Principles and Instrumentation

A polarimeter works on the principle of passing plane-polarized light through a sample and measuring the angle by which the chiral compound rotates the plane of this light [2].

The table below summarizes the key components and standard operating conditions as per pharmacopoeial guidelines [2]:

Parameter Standard Specification Purpose & Notes
Light Source & Wavelength (λ) Sodium D-line (589 nm) Traditional standard; modern instruments may use LEDs with filters.
Sample Path Length (l) 1.00 decimeter (dm) Standard cell length; ensures rotation is proportional to the number of molecules in the light path.
Temperature (T) 20 °C ± 0.5 °C Critical for accuracy, as temperature affects density and molecular interactions.
Sample State Neat liquid or solution The formula for calculating specific rotation differs for each (see below).
Zero Point Calibration Empty cell (neat liquids) or solvent-filled cell (solutions) Accounts for any optical activity from the cell or solvent.
Experimental Protocol for Measurement

The following workflow outlines the key steps for determining the specific optical rotation of a compound, which is its intrinsic, concentration-independent value.

Start Start Measurement Prep Sample Preparation Start->Prep P1 For Solutions: - Precisely dissolve sample - Use specified solvent - Record concentration (c) Prep->P1 P2 For Neat Liquids: - Ensure sample is pure and dry - Record density (ρ) at 20°C Prep->P2 Cal Instrument Calibration C1 Set Zero Point: - With empty cell (neat liquid) - Or with solvent (solution) Cal->C1 Measure Perform Measurement M1 Fill sample cell. Control temperature at 20°C. Measure rotation angle (α). Measure->M1 Calc Calculate Specific Rotation C2 Apply Formula: For solutions: [α] = (1000 × α) / (l × c) For neat liquids: [α] = α / (l × ρ) Calc->C2 P1->Cal P2->Cal C1->Measure M1->Calc

Key Procedural Steps:

  • Sample Preparation: Accurate preparation is paramount.

    • For solutions, the sample must be precisely dissolved in a specified solvent to a known concentration (e.g., in grams per liter, g/L). The same solvent must be used for calibration [2].
    • For neat liquids, the sample must be pure and free of moisture or solvents. Its density at 20°C must be known [2].
  • Instrument Calibration: Before measurement, the polarimeter's zero point must be set using an empty sample cell (for neat liquids) or a cell filled with the pure solvent (for solutions). This corrects for any inherent optical activity from the instrument or solvent [2].

  • Measurement & Calculation: The specific optical rotation ([\alpha]^T_{\lambda}) is calculated from the measured rotation angle ((\alpha)), the path length of the cell ((l)), and either the concentration ((c)) for solutions or the density ((\rho)) for neat liquids [2]. Modern instruments often perform this calculation automatically.

References

General Protocol for Alkaloid Extraction from Rauvolfia serpentina

Author: Smolecule Technical Support Team. Date: February 2026

This protocol synthesizes common methodologies used for the initial extraction and fractionation of alkaloids from Rauvolfia serpentina roots [1] [2]. The workflow below outlines the key stages of the process.

G Start Start: Dried & Powdered R. serpentina Root Step1 Step 1: Defatting (Solvent: Petroleum Ether) Start->Step1 Step2 Step 2: Crude Alkaloid Extraction (Solvent: Ethanol/Chloroform) Step1->Step2 Step3 Step 3: Partitioning (Acid-Base Fractionation) Step2->Step3 Step4 Step 4: Obtain Crude Alkaloidal Fraction Step3->Step4 Analysis Final Step: Purification & Analysis (see methods below) Step4->Analysis

Detailed Methodology

1. Plant Material Pre-treatment

  • Source: Use dried roots of Rauvolfia serpentina [1].
  • Preparation: Mill the roots into a fine powder using a grinder to maximize surface area for extraction [1] [3].

2. Defatting and Pigment Removal

  • Procedure: Suspend the powdered root in petroleum ether and stir for several hours or use a Soxhlet apparatus [1].
  • Purpose: This step removes non-polar compounds, including fatty acids, pigments, and waxes [1].
  • Completion: Filter the mixture and allow the residue to dry completely to evaporate the solvent.

3. Extraction of Crude Alkaloids

  • Solvent Choice:
    • Ethanol: Effective for a broad range of compounds; use in a Soxhlet apparatus for 6-8 hours [4] [1].
    • Chloroform: Offers more selective extraction of alkaloids [1].
  • Concentration: After extraction, evaporate the solvent under reduced pressure using a rotary evaporator (at ~40°C) to obtain a concentrated crude extract [1].

4. Alkaloid Fractionation via Acid-Base Partitioning This classic liquid-liquid extraction technique isolates alkaloids from other soluble components based on their solubility in aqueous and organic solvents at different pH levels, as illustrated below.

G Start Crude Extract Suspended in Water StepA Extract with Chloroform (Neutral fraction discarded) Start->StepA StepB Acidify Aqueous Layer to pH 3 (with 1N HCl) StepA->StepB StepC Extract with Chloroform (Acidic fraction discarded) StepB->StepC StepD Alkalize Aqueous Layer to pH 9 (with NH₄OH) StepC->StepD StepE Extract with Chloroform (Basic Alkaloid Fraction) StepD->StepE

  • Procedure:
    • Dissolve the crude extract in acidified water (pH ~3 with 1N HCl) [1].
    • Partition this solution with an organic solvent like chloroform. The neutral compounds will move to the organic phase, which is discarded.
    • Basify the remaining aqueous layer to a pH of ~9-10 with ammonium hydroxide (NH₄OH). This deprotonates the alkaloids, making them non-polar [1].
    • Extract the basic aqueous solution with chloroform multiple times. The alkaloids will now partition into the chloroform layer.
    • Combine the chloroform fractions and evaporate to dryness to obtain a purified total alkaloid fraction [1].

Advanced Purification and Analytical Methods

The crude alkaloid fraction requires further separation to isolate individual compounds like Isosarpan.

Purification Techniques
  • Column Chromatography: The primary method for separating complex alkaloid mixtures.
    • Stationary Phase: Use silica gel (60-120 mesh) [1].
    • Elution: Employ a gradient elution with solvents of increasing polarity, starting with chloroform and progressing to chloroform-methanol mixtures [1] [2].
  • Preparative Thin-Layer Chromatography (PTLC): Useful for isolating minor alkaloids or purifying small quantities from specific column fractions [1] [5].
Analytical Methods for Identification and Quantification

The following table summarizes modern chromatographic techniques used for alkaloid analysis in Rauvolfia serpentina [2].

Technique Application Key Experimental Details

| UHPLC-PDA-MS (Ultra-High Performance Liquid Chromatography with Photo-Diode Array and Mass Spectrometry) | Simultaneous quantification & characterization of multiple alkaloids. | Column: Reversed-phase C18. Mobile Phase: Water (A) and Acetonitrile (B), both with 0.05% formic acid. Gradient: Programmed increase of B; separation achieved in <8 min. Flow Rate: 0.2 mL/min. Detection: PDA (UV-Vis) and MS in positive ion mode ([M+H]⁺ ions) [2]. | | HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet Detection) | Quantitative analysis of specific alkaloids (e.g., reserpine). | Mobile Phase: Acetonitrile and phosphate buffer (e.g., 35:65 ratio) [5]. | | TLC (Thin-Layer Chromatography) | Rapid preliminary screening and monitoring of fractions. | Stationary Phase: Silica gel plates. Mobile Phase: Chloroform: Methanol (97:3) or other optimized mixtures. Visualization: Dragendorff's reagent (alkaloid-specific orange spots) [1] [5]. |

Recommendations for Targeting this compound

Since this compound is not directly referenced in the literature I found, you will need to adopt an exploratory approach:

  • Use Guided Fractionation: Employ TLC and analytical HPLC to screen all fractions from column chromatography. Look for a novel spot or peak with a unique Rf value or retention time not corresponding to known major alkaloids.
  • Leverage Mass Spectrometry: The UHPLC-MS method described is ideal for this. Look for an unknown molecular ion signal in the mass spectra of your fractions. High-resolution MS can then be used to determine the exact mass and propose a molecular formula.
  • Consider Biosynthetic Pathways: this compound may be a biosynthetic intermediate or a minor metabolite. Exploring fractions that also contain related compounds like ajmaline might be fruitful [6] [7].

References

Application Notes: Advanced Production of Plant Secondary Metabolites

Author: Smolecule Technical Support Team. Date: February 2026

Plant cell culture represents a sustainable and controllable biotechnological platform for the production of valuable secondary metabolites, which are often difficult to obtain from field-grown plants due to low yields, environmental variability, and geopolitical challenges [1]. The following application notes outline a modern framework for enhancing the production of compounds such as Isosarpan.

1. The Shift towards Automation and AI-Driven Optimization Traditional plant tissue culture is a labor-intensive craft. The future lies in integrating automation, robotics, and artificial intelligence (AI) to transform it into a high-efficiency, industrial-scale operation [2]. Key advancements include:

  • Robotic Systems: Specialized robots can automate delicate tasks such as explant preparation, subculturing, and sorting, leading to a dramatic increase in throughput and consistency while reducing labor costs and contamination risks [2].
  • AI and Machine Learning: These technologies are shifting the practice from empirical trial-and-error to a predictive, data-driven science. AI algorithms can analyze vast datasets to predict optimal media formulations, growth regulator concentrations, and environmental parameters, significantly shortening protocol development time [2].

2. Selecting the Appropriate Culture System The choice of culture system is critical and depends on the biosynthetic pathway and storage location of the target metabolite [1].

  • Suspension Cultures: This is the primary system for industrial application and large-scale production. It involves transferring friable callus into a liquid medium under controlled agitation and aeration [1].
  • Hairy Root Cultures: Induced by infection with Agrobacterium rhizogenes, hairy roots are genetically stable and often produce high levels of alkaloids and other root-derived metabolites [3] [1].
  • Organogenic Cultures: For some compounds, particularly monoterpenes, "shooty teratoma" or other organ-based cultures may be more effective [1].

3. Strategic Elicitation for Enhanced Yield Elicitation is one of the most effective methods to induce or enhance the biosynthesis of secondary metabolites. An elicitor is a substance or stress condition that triggers a plant's defense mechanisms, often resulting in the accumulation of specific compounds [1].

The table below summarizes commonly used elicitors in plant cell culture protocols.

Elicitor Category Examples Typical Mode of Action
Biotic Elicitors (Biological origin) Chitosan, fungal polysaccharides (e.g., chitin, glucans), glycoproteins, microbial cell extracts [1] Mimic pathogen attack, activating defense-related metabolic pathways.
Abiotic Elicitors (Non-biological) Heavy metal salts (e.g., Cd²⁺, Ag⁺, Cu²⁺), UV radiation, temperature shock, high salinity, osmotic stress [1] Impose chemical or physical stress, leading to a protective metabolic response.
Endogenous Elicitors (Produced by plant) Pectin fragments (e.g., galacturonide), hepta-β-glucosides [1] Signal molecules released from the plant cell wall during pathogen attack or injury.

Generalized Experimental Protocol for Metabolite Enhancement

This protocol provides a foundational workflow that can be adapted and optimized for the production of this compound or similar metabolites.

Workflow Overview The following diagram illustrates the key stages of the plant cell culture and optimization process.

G Start Start: Initiate Culture P1 1. Callus Induction (From selected explant) Start->P1 P2 2. Establish Suspension Culture (From friable callus in liquid media) P1->P2 P3 3. Media & Condition Optimization (Use algorithmic methods) P2->P3 P4 4. Elicitor Treatment (Apply selected elicitor) P3->P4 P5 5. Harvest & Analysis (Biomass and metabolite analysis) P4->P5 End End: Data Collection P5->End

Detailed Methodologies

Part 1: Initiation of Cell Suspension Culture

  • Callus Induction:

    • Explant Selection & Sterilization: Select a healthy mother plant known to produce this compound. Surface sterilize the explant (e.g., leaf, stem segment) using standard protocols (e.g., ethanol and sodium hypochlorite treatment) [4].
    • Culture Conditions: Inoculate the explant onto a solid culture medium, typically based on Murashige and Skoog (MS) or Gamborg's B5 formulations [3]. Supplement with a balance of auxins (e.g., 2,4-Dichlorophenoxyacetic acid or NAA) and cytokinins (e.g., Kinetin or Benzylaminopurine) to induce dedifferentiation and callus formation [3] [5]. Maintain cultures at 25±2°C under a 16/8-hour light/dark cycle.
    • Subculturing: Subculture the callus onto fresh medium every 4-6 weeks to maintain vigor.
  • Establishing Suspension Culture:

    • Transfer approximately 3-5g of friable, fast-growing callus into a sterile Erlenmeyer flask containing 50-100ml of liquid medium of the same composition (without solidifying agent).
    • Place the flask on an orbital shaker agitated at 100-120 rpm to ensure proper aeration and cell separation.
    • Subculture every 2-3 weeks by transferring a small volume of the established culture into fresh liquid medium.

Part 2: Media Optimization via Algorithmic Approaches

For industrial-scale production, moving beyond standardized media is essential. The table below compares algorithmic methods suitable for optimizing media with many components, as they handle complex interactions more effectively than traditional one-factor-at-a-time approaches [6].

Algorithm Type Key Features Recommended Use
Bayesian Optimization Builds a probabilistic model of the objective function; highly sample-efficient. Ideal when experimental iterations are very costly and the number of components is high.
Evolutionary Strategies Uses mechanisms inspired by biological evolution (mutation, crossover, selection). Well-suited for complex, non-linear optimization landscapes and can escape local optima.
Surrogate Model-Based Uses a machine learning model (e.g., Gaussian Process, Neural Network) to approximate the expensive experimental function. Effective when a moderate initial dataset is available to pre-train the model.

Part 3: Elicitation Protocol

  • Elicitor Preparation:

    • Biotic Elicitors (e.g., Chitosan): Prepare a stock solution (e.g., 1 mg/mL) in dilute acetic acid and adjust the pH to 5.5-5.8, followed by filter sterilization [1].
    • Abiotic Elicitors (e.g., Metal ions): Prepare an aqueous stock solution and sterilize by autoclaving or filtration.
  • Treatment Application:

    • Determine the optimal growth phase for elicitor addition, typically during the mid-exponential phase.
    • Add the sterile elicitor directly to the suspension culture to achieve the desired final concentration. Common tested ranges are 50-200 µM for methyl jasmonate or 50-200 mg/L for chitosan.
    • Include control flasks that receive an equal volume of sterile solvent or water.
  • Harvest:

    • Harvest cells 24-168 hours after elicitation, as the metabolite accumulation is often time-dependent.
    • Separate the biomass by filtration or vacuum filtration.
    • Freeze-dry the biomass for dry weight measurement and subsequent metabolite extraction.

Signaling Pathways in Somatic Embryogenesis and Metabolite Production

The production of secondary metabolites is often closely linked to plant cell differentiation and stress responses. The following diagram outlines key signaling interactions, particularly the central role of auxin, in initiating processes like somatic embryogenesis, which can be a valuable system for metabolite production [5].

G cluster_TFs Key Transcriptional Factors External External Stimuli (PGRs, Stress, Wounding) AuxinTransport Asymmetrical Auxin Transport & Accumulation External->AuxinTransport GeneActivation Activation of Key Transcriptional Factors AuxinTransport->GeneActivation Outcome Cell Fate Determination (Somatic Embryogenesis) & Secondary Metabolite Production GeneActivation->Outcome TF1 LEC TF2 WUS TF3 BBM

References

Common Purification Techniques in Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

For researchers, selecting a purification method depends heavily on the physical and chemical properties of the target compound and its impurities. The table below summarizes some of the most relevant techniques.

Technique Principle of Separation Typical Application/Use Case Key Considerations
High-Performance Liquid Chromatography (HPLC) [1] Differential distribution between mobile (liquid) and stationary phases (solid or liquid). High-resolution separation and purification of complex mixtures; analytical and preparative scale. High resolution and scalability; can be time-consuming and requires specialized equipment [1].
Size Exclusion Chromatography (SEC) [2] [1] Molecular size (hydrodynamic volume). Separating proteins/peptides by size; desalting; buffer exchange. Often an early purification step; not suitable for molecules of similar size [2].
Ion Exchange Chromatography (IEC) [2] [1] Molecular surface charge. Separating proteins, peptides, or other charged molecules. Effective for charged molecules; requires control of buffer pH and ionic strength [2].
Affinity Chromatography [2] [1] Specific biological interaction (e.g., enzyme-substrate, antibody-antigen). One-step purification of tagged proteins (e.g., His-tag) or antibodies. Extremely high specificity and purity in a single step; requires a specific ligand or tag [2].
Reversed-Phase Chromatography (RPC) [1] Hydrophobicity. Separating molecules with subtle differences in hydrophobicity; purifying peptides and small molecules. Uses a hydrophobic stationary phase; often employs an organic solvent mobile phase [1].
Crystallization [3] [4] Differential solubility at varying temperatures. Purifying solid compounds by dissolving them in a hot solvent and crystallizing upon cooling. Excellent for obtaining high-purity solids; relies on significant solubility differences between the compound and impurities [3].

Detailed Protocol: HPLC Purification

Since HPLC is a versatile and powerful workhorse in laboratories, here is a generalized but detailed protocol inspired by a cyanine dye purification method, which can be a template for method development [5].

1. Sample Preparation

  • Desalting: If the crude sample contains high salt concentrations, it should be desalted first. This can be done using a size exclusion column (e.g., for desalting) or a C18 Sep-Pak cartridge [5].
  • Solubilization: Lyophilize (freeze-dry) the sample and resuspend it in the starting mobile phase (e.g., 0.2 M Triethylammonium Acetate, pH 8.0) to ensure compatibility [5].
  • Clarification: Centrifuge the sample through a 0.45 μm filter to remove any particulate matter that could damage the HPLC column [5].

2. Equipment and Buffer Setup

  • Column: Select an appropriate column based on the chemistry of Isosarpan. For charged molecules, an anion exchange column (e.g., Dionex NucleoPac PA-100) could be suitable. For less polar molecules, a reversed-phase C18 column is common [5].
  • Buffers: Prepare two main buffers [5]:
    • Low-Salt Buffer (LSB): e.g., 25 mM Triethylammonium Acetate (TEAA), pH 8.0, with 10% acetonitrile.
    • High-Salt Buffer (HSB): e.g., 1 M Triethylammonium Acetate (TEAA), pH 8.0, with 10% acetonitrile.
  • Filter and Sparge: Filter all buffers through a 0.22 μm membrane and sparge with an inert gas (e.g., helium) to remove dissolved air.

3. HPLC Run Conditions The following is a sample gradient method for an anion exchange purification. This would need to be optimized for this compound [5].

  • Flow Rate: 3 mL/min
  • Detection: UV/Vis detector at a wavelength appropriate for this compound.
  • Gradient Program:
    • 0-10 min: Linear gradient from 0% to 80% HSB.
    • 10-11 min: Linear gradient from 80% to 100% HSB.
    • 11-21 min: Hold at 100% HSB.
    • 21-22 min: Linear gradient from 100% back to 0% HSB (or initial conditions).
    • 22-27 min: Re-equilibrate the column with 0% HSB (100% LSB).

4. Fraction Collection and Analysis

  • Collect eluent fractions automatically or manually based on UV absorption peaks or time.
  • Analyze the collected fractions using a validated analytical method (e.g., analytical HPLC or LC-MS) to identify which contain pure this compound.
  • Pool the pure fractions.

5. Post-Purification Processing

  • Lyophilization: Transfer the pooled fractions to a lyophilization tube, freeze them, and lyophilize to remove volatile buffers and solvents. This may need to be repeated after rediluting with water to ensure complete salt removal [5].
  • Storage: Resuspend the purified this compound in a stable, appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.0) and store under recommended conditions.

The workflow below summarizes the key steps in this HPLC purification process.

cluster_1 Sample Preparation Details cluster_2 HPLC Parameters Start Crude Sample SP Sample Preparation Start->SP HPLC HPLC Separation SP->HPLC SP1 Desalt and Filter FC Fraction Collection HPLC->FC HP1 Column: Anion Exchange PA Pool & Analyze FC->PA PP Post-Processing PA->PP End Pure Compound PP->End SP2 Resuspend in Mobile Phase HP2 Gradient: Low to High Salt HP3 Detection: UV/Vis

References

Analytical Method Development & Validation Overview

Author: Smolecule Technical Support Team. Date: February 2026

Analytical method development and validation are essential for ensuring the identity, purity, potency, and stability of pharmaceutical drugs [1] [2]. The process ensures that the measurement methods are accurate, precise, reliable, and suitable for their intended use.

The table below summarizes the core parameters evaluated during method validation:

Validation Parameter Description Typical Acceptance Criteria
Accuracy Closeness of measured value to true value [1]. Recovery of 98-102% for API [1].
Precision Degree of scatter in repeated measurements; includes repeatability and intermediate precision [1]. RSD ≤ 1% for assay of API [1].
Specificity Ability to measure the analyte accurately in the presence of impurities, degradants, or placebo [1]. No interference from placebo; separation of degradants [1].
Linearity Ability to produce results proportional to analyte concentration [1]. Correlation coefficient (r) > 0.999 [1].
Range Interval between upper and lower analyte concentrations with suitable precision, accuracy, and linearity [1]. Dependent on the intended use (e.g., 80-120% of test concentration).
Limit of Detection (LOD) Lowest amount of analyte that can be detected [1]. Signal-to-noise ratio ~3:1 [1].
Limit of Quantification (LOQ) Lowest amount of analyte that can be quantified [1]. Signal-to-noise ratio ~10:1 [1].
Robustness Capacity to remain unaffected by small, deliberate changes in method parameters [1]. System suitability criteria are met despite variations [1].

Workflow for Method Development

The development of a new analytical method is a systematic, multi-stage process. The following workflow outlines the key stages from defining objectives to final validation, which are critical for creating a robust analytical procedure.

Start Define Method Objective and CQAs A Literature Review and Feasibility Start->A B Select and Plan Analytical Technique A->B C Method Optimization (DOE approach) B->C D Forced Degradation Studies and Specificity Verification C->D E Finalize System Suitability Criteria D->E F Formal Method Validation E->F End Document and Transfer Method F->End

Stage 1: Define Objectives and Analyze the Compound

The first step is to define the method's purpose and understand the analyte's properties [2] [3]. For Isosarpan, which is a combination of raubasine and pipratecol [4] [5], the method must simultaneously quantify both active ingredients.

  • Critical Quality Attributes (CQAs): The method must establish identity, assay/potency, and control impurities for both active ingredients.
  • Analyte Characterization: Gather all known biological, chemical, and physical properties of raubasine and pipratecol to inform technique selection [3].
Stage 2: Technique Selection and Initial Setup

A thorough literature review is conducted to identify existing methods for the active ingredients or similar compounds [2] [3]. Given that this compound is a multi-component formulation, High-Performance Liquid Chromatography (HPLC) is a suitable and common technique.

  • Detection Technique: HPLC coupled with UV-Vis or Mass Spectrometry (LC-MS) is often chosen for its ability to separate and quantify multiple components [2].
  • Initial Conditions: Based on the literature, initial parameters for the mobile phase, column type, and flow rate are established [3].
Stage 3: Method Optimization

Parameters are systematically changed to achieve optimal separation, peak shape, and run time [1] [3]. A Design of Experiments (DOE) approach is highly recommended to efficiently evaluate interactions between multiple factors [1].

Key parameters to optimize for an HPLC method include:

  • Mobile phase composition (pH, buffer strength, organic modifier ratio)
  • Column chemistry (C8, C18, etc.)
  • Flow rate and column temperature
  • Gradient elution profile
  • Sample preparation (extraction solvent, time, and technique)
Stage 4: Specificity and Forced Degradation

Forced degradation studies are critical for proving the method is stability-indicating—able to measure the active ingredient without interference from degradation products [1].

  • Stress Conditions: The API is subjected to acid/base hydrolysis, oxidative stress, heat, and light [1].
  • Target Degradation: Aim for 5-20% degradation of the API to avoid secondary degradation phenomena [1].
  • Peak Purity Assessment: Use techniques like photodiode array (PDA) or mass spectrometry (MS) to confirm the homogeneity of the main peak and ensure separation from degradants [1].
Stage 5: Establish System Suitability

System suitability tests are a set of checks to verify that the instrument, reagents, and analyst are performing correctly as a system before sample analysis [1]. Criteria are determined from robustness evaluations and may include:

  • Theoretical plate count (column efficiency)
  • Tailing factor
  • Resolution between critical peak pairs
  • Relative Standard Deviation (RSD) of replicate injections

Experimental Protocol: HPLC-UV Method for Assay

This is a generalized protocol for developing an assay method, which would need to be optimized specifically for this compound's components.

1. Objective: To develop and validate a specific, accurate, and precise stability-indicating HPLC method for the simultaneous quantification of raubasine and pipratecol in this compound drug product.

2. Materials and Equipment:

  • HPLC System with quaternary pump, auto-sampler, column thermostat, and UV-Vis or DAD detector.
  • Column: C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).
  • Reference Standards: Certified raubasine and pipratecol.
  • Reagents: HPLC-grade methanol, acetonitrile, water, and other buffer salts (e.g., potassium dihydrogen phosphate).

3. Preliminary Chromatographic Conditions:

  • Mobile Phase A: 0.05 M Potassium phosphate buffer, pH 4.5.
  • Mobile Phase B: Acetonitrile:Methanol (50:50 v/v).
  • Gradient Program: (To be optimized) | Time (min) | %A | %B | | :--- | :--- | :--- | | 0 | 85 | 15 | | 15 | 50 | 50 | | 16 | 10 | 90 | | 20 | 10 | 90 | | 21 | 85 | 15 | | 25 | 85 | 15 |
  • Flow Rate: 1.0 mL/min (to be optimized).
  • Column Temperature: 30°C.
  • Detection Wavelength: To be determined by scanning standards (e.g., 220-280 nm).
  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Standard Solution: Accurately weigh and transfer about 10 mg each of raubasine and pipratecol reference standards into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent (e.g., mobile phase A:B 50:50). Further dilute as needed.
  • Test Solution: Powder/crush tablets equivalent to 10 mg of each API. Transfer to a volumetric flask, add diluent, sonicate for 15-30 minutes, and filter.

5. Forced Degradation Study Protocol:

  • Acid/Base Hydrolysis: Treat sample solution with 0.1 M HCl or 0.1 M NaOH at room temperature for 1 hour. Neutralize before analysis.
  • Oxidative Stress: Treat sample solution with 3% H₂O₂ at room temperature for 1 hour.
  • Thermal Degradation: Expose solid drug product to 60°C for 1-2 weeks.
  • Photolytic Degradation: Expose drug product to UV and visible light as per ICH Q1B guidelines.
  • Analyze all stressed samples and evaluate for peak purity and resolution between analytes and degradants.

Conclusion

While specific analytical methods for this compound are not publicly available, the path to developing them is well-established in pharmaceutical science. By systematically applying the principles of method development and validation outlined above—focusing on specificity through forced degradation studies, robustness through DOE, and rigorous validation—researchers can create a reliable quality control method for this combination drug product.

References

Proposed Experimental Framework for Neuroprotective Activity Evaluation

Author: Smolecule Technical Support Team. Date: February 2026

The following framework outlines standard assays and models used to establish a compound's neuroprotective profile, which you can tailor for Isosarpan.

In Vitro Neuroprotection Assays

In vitro models are used for initial high-throughput screening and mechanistic studies.

  • Oxygen-Glucose Deprivation (OGD) Model: This is a standard in vitro model that simulates ischemic conditions.
    • Protocol Outline: Primary cortical neurons are cultured from rodent embryos. At a specified day in vitro (e.g., 7 days), the culture medium is replaced with a deoxygenated, glucose-free solution. The test compound is added either before (pre-treatment) or after (post-treatment) the OGD period. Cell viability is assessed 24 hours later using assays like lactate dehydrogenase (LDH) release or cell viability kits [1].
  • Glutamate-Induced Excitotoxicity Model: Tests the compound's ability to protect against excessive glutamate, a key event in ischemic stroke [2].
    • Protocol Outline: Neuronal cultures are exposed to a high concentration of glutamate (e.g., 100 µM). The test compound is co-applied or applied shortly after glutamate. Neuronal survival is measured after 24 hours.
  • Oxidative Stress Model: Evaluates protection against reactive oxygen species (ROS).
    • Protocol Outline: Cultures are treated with an oxidant stressor like hydrogen peroxide (H₂O₂). The compound's effect on cell survival and markers of oxidative stress (e.g., lipid peroxidation) are measured.
In Vivo Neuroprotection Studies

Promising in vitro results are typically validated in animal models of ischemic stroke.

  • Transient Focal Ischemia (Middle Cerebral Artery Occlusion - MCAO) Model: This is the most widely used and clinically relevant model.
    • Protocol Outline:
      • Animals: Adult male rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).
      • Surgery: A filament is inserted into the common carotid artery and advanced to block the Middle Cerebral Artery for a defined period (e.g., 60-90 minutes) to induce ischemia, followed by filament removal to allow reperfusion [1] [3]. Laser Doppler flowmetry confirms a significant reduction in cerebral blood flow.
      • Drug Administration: The test compound is administered intravenously or intra-arterially at various time points post-reperfusion (e.g., immediately, 1 hour, or 3 hours later) to determine the therapeutic window [3].
      • Outcome Measures:
        • Infarct Volume: The brain is sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) 24-72 hours after stroke. Viable tissue stains red, while the infarct area remains pale. Infarct volume is quantified using image analysis software [1].
        • Neurological Function: Animals are scored on neurological deficit scales (e.g., a 0-5 point scale) and perform motor/behavioral tasks (e.g., rotarod, adhesive removal test) at multiple time points post-stroke to assess functional recovery [4] [3].

Summary of Key Outcome Measures

The table below summarizes the primary data you would collect and analyze.

Model Type Key Assay Primary Readout Typical Data Presentation
In Vitro Oxygen-Glucose Deprivation (OGD) Neuronal cell death (%) Bar graph comparing OGD + Compound vs. OGD + Vehicle [1]
In Vitro Glutamate Excitotoxicity Neuronal cell survival (%) Dose-response curve for the test compound
In Vivo Transient MCAO Cerebral infarct volume (mm³) Bar graph; often includes representative TTC-stained brain sections [1]
In Vivo Transient MCAO Neurological deficit score Line graph showing score improvement over time, or bar graph at a set endpoint [4]

Experimental Workflow Diagram

The following diagram illustrates the logical progression from in vitro screening to in vivo validation, a common pathway in neuroprotective drug development.

workflow start Compound Identification (e.g., this compound) in_vitro In Vitro Screening start->in_vitro mech Mechanistic Studies in_vitro->mech Positive Results data Data Analysis & Conclusion in_vitro->data Negative Results in_vivo In Vivo Validation mech->in_vivo Promising Mechanism in_vivo->data in_vivo->data Confirmatory Results

Suggested Next Steps

  • Verify the Compound Name: Double-check the spelling and nomenclature. The intended compound might be known by a different IUPAC name, code (e.g., from a specific pharmaceutical company), or generic name.
  • Search Patent Databases: If it is a proprietary compound, its synthetic pathway and preliminary data may be disclosed in patent filings.
  • Consult Chemical Suppliers: Major suppliers of research chemicals may have data sheets or application notes for this compound.
  • Adapt the Framework: Once you have the correct compound and any available preliminary data, you can use the protocols and workflow above to design a comprehensive experimental plan.

References

Isosarpan antihypertensive mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile: Isosarpan (Ajmalicine)

Attribute Detail
Generic Name Ajmalicine (also known as δ-Yohimbine or Raubasine) [1]
Brand Name This compound [1]
Drug Class Antihypertensive (Centrally acting / Peripherally acting α-adrenergic antagonist) [2] [1]
Primary Molecular Target α1-Adrenergic Receptor [1]
Primary Mechanism of Action Preferentially antagonizes α1-adrenergic receptors, leading to vasodilation and reduced blood pressure [1].

Established Mechanism of Action

This compound's active component, ajmalicine, is an alkaloid structurally related to yohimbine [1]. Its blood pressure-lowering effect is achieved through antagonism of α1-adrenergic receptors.

  • Peripheral Action: As a preferential α1-adrenergic receptor antagonist, it blocks the binding of catecholamines like norepinephrine to α1-receptors on vascular smooth muscle [1]. This inhibition prevents vasoconstriction, leading to peripheral vasodilation, a decrease in peripheral vascular resistance, and a subsequent reduction in blood pressure [2] [1].
  • Additional Pharmacological Activity: Ajmalicine is also noted as a very strong inhibitor of the CYP2D6 liver enzyme, which is responsible for the metabolism of many drugs [1].

Research and Experimental Pathways

For researchers aiming to investigate compounds like ajmalicine, the following core pathways relevant to its mechanism are critical areas of study. The diagram below outlines the primary vasoconstrictor signaling pathway that α1-adrenergic antagonists inhibit.

G Vasoconstrictor Stimulus\n(e.g., Norepinephrine) Vasoconstrictor Stimulus (e.g., Norepinephrine) α1-Adrenergic Receptor α1-Adrenergic Receptor Vasoconstrictor Stimulus\n(e.g., Norepinephrine)->α1-Adrenergic Receptor Binds to Phospholipase C (PLC)\nActivation Phospholipase C (PLC) Activation α1-Adrenergic Receptor->Phospholipase C (PLC)\nActivation PIP2 Hydrolysis PIP2 Hydrolysis Phospholipase C (PLC)\nActivation->PIP2 Hydrolysis IP3 IP3 PIP2 Hydrolysis->IP3 DAG DAG PIP2 Hydrolysis->DAG Ca²⁺ Release from\nSarcoplasmic Reticulum Ca²⁺ Release from Sarcoplasmic Reticulum IP3->Ca²⁺ Release from\nSarcoplasmic Reticulum Stimulates Protein Kinase C (PKC)\nActivation Protein Kinase C (PKC) Activation DAG->Protein Kinase C (PKC)\nActivation Increased Cytosolic [Ca²⁺] Increased Cytosolic [Ca²⁺] Ca²⁺ Release from\nSarcoplasmic Reticulum->Increased Cytosolic [Ca²⁺] Ca²⁺-Calmodulin Complex Ca²⁺-Calmodulin Complex Increased Cytosolic [Ca²⁺]->Ca²⁺-Calmodulin Complex Myosin Light Chain Kinase (MLCK)\nActivation Myosin Light Chain Kinase (MLCK) Activation Ca²⁺-Calmodulin Complex->Myosin Light Chain Kinase (MLCK)\nActivation MLC Phosphorylation\n(p-MLC) MLC Phosphorylation (p-MLC) Myosin Light Chain Kinase (MLCK)\nActivation->MLC Phosphorylation\n(p-MLC) Vascular Smooth Muscle\nContraction Vascular Smooth Muscle Contraction MLC Phosphorylation\n(p-MLC)->Vascular Smooth Muscle\nContraction Protein Kinase C (PKC)\nActivation->MLC Phosphorylation\n(p-MLC) Enhances α1-Adrenergic Receptor\nAntagonist (e.g., Ajmalicine) α1-Adrenergic Receptor Antagonist (e.g., Ajmalicine) α1-Adrenergic Receptor\nAntagonist (e.g., Ajmalicine)->α1-Adrenergic Receptor Inhibits

General Protocol for Functional Characterization of Antihypertensive Compounds

The following protocol outlines a general approach for in vitro and ex vivo assessment of compounds with potential vasodilatory effects.

1. Objective: To evaluate the vasodilatory effect and mechanism of action of a test compound (e.g., ajmalicine) on isolated blood vessels.

2. Materials:

  • Tissue Preparation: Isolated arterial rings (e.g., rat aorta or mesenteric artery) mounted in organ baths.
  • Physiological Solution: Oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit solution, maintained at 37°C.
  • Equipment: Organ bath system, force transducers, data acquisition system.
  • Reagents:
    • Vasoconstrictors: Norepinephrine (1 nM - 10 µM), Phenylephrine (α1-adrenergic agonist, 1 nM - 10 µM), KCl (40-80 mM for receptor-independent contraction).
    • Test compound: Ajmalicine (e.g., 1 nM - 100 µM).
    • Receptor antagonists/inhibitors as required (e.g., Prazosin for α1-receptors).
    • Endothelium-dependent vasodilator: Acetylcholine (1 nM - 10 µM).

3. Experimental Workflow:

The following diagram summarizes the key steps in this functional characterization process.

G A Tissue Preparation Isolate & mount arterial ring B Pre-contraction Induce tone with vasoconstrictor A->B C Test Compound Addition Cumulative dosing of ajmalicine B->C D Mechanism Investigation Pre-incubate with antagonists B->D E Data Analysis Calculate % relaxation & potency (EC₅₀) C->E D->C

4. Detailed Methodologies:

  • Protocol 1: Assessment of Vasodilatory Potency

    • Pre-contraction: Induce a stable submaximal contraction (e.g., 50-80% of maximum) in the arterial ring using a vasoconstrictor like norepinephrine (NE) or phenylephrine.
    • Compound Application: Once a stable contraction plateau is reached, cumulatively add the test compound (ajmalicine) to the organ bath in half-log or log increments (e.g., from 1 nM to 100 µM).
    • Data Recording: Record the tension change following each addition. Allow the response to plateau before adding the next dose.
    • Analysis: Express the relaxation as a percentage of the pre-contracted tension. Calculate the half-maximal effective concentration (EC₅₀) to determine potency.
  • Protocol 2: Investigation of Mechanism via Pre-incubation

    • Antagonist Incubation: Pre-incubate a separate set of arterial rings with a selective α1-adrenergic receptor antagonist (e.g., Prazosin, 1 µM) for 20-30 minutes.
    • Agonist Challenge: Generate a concentration-response curve to an α1-agonist like phenylephrine in both the presence and absence of the antagonist and/or the test compound (ajmalicine).
    • Analysis: A rightward shift in the agonist's curve in the presence of ajmalicine indicates competitive antagonism at the α1-adrenergic receptor.

Research Recommendations

Given the limited specific data on this compound, here are suggested paths forward for your research:

  • Consult Specialized Databases: Search patent literature (e.g., USPTO, Espacenet) and chemical vendor sites (e.g., Sigma-Aldrich, MedChemExpress) for "ajmalicine" or "raubasine". These sources may contain analytical data or application notes not found in general literature.
  • Focus on Broader Drug Class: Research on Rauwolfia alkaloids or modern α1-adrenergic receptor antagonists (e.g., Prazosin) can provide valuable insights into experimental design, potential pitfalls, and complementary assays.
  • Investigate Secondary Effects: Given its strong CYP2D6 inhibition [1], designing studies to evaluate drug-drug interaction potential would be highly relevant for comprehensive safety profiling.

References

Standard Antimicrobial Susceptibility Testing Methods

Author: Smolecule Technical Support Team. Date: February 2026

For a research and development setting, the following methods are the cornerstones of in vitro antimicrobial evaluation.

Method 1: Agar Disk Diffusion Test (Kirby-Bauer Method)

This is a qualitative or semi-quantitative method that is simple, cost-effective, and provides reliable results to guide therapy [1] [2].

  • Principle: Antibiotic-impregnated paper disks are placed on an agar plate seeded with a standardized inoculum of the test microorganism. As the drug diffuses into the agar, it creates a concentration gradient. After incubation, the diameter of the zone of inhibition around the disk is measured and correlated with the organism's susceptibility [1] [3].
  • Standardized Protocol: The method is highly standardized by bodies like EUCAST and CLSI. Key steps include using Mueller-Hinton agar (with specific supplements for fastidious organisms), adjusting the inoculum to a 0.5 McFarland standard, and incubating under specified conditions [1] [3].
  • Application: Best suited for rapidly growing bacteria like Enterobacterales and Staphylococcus spp. It allows for flexibility in the choice of antimicrobials tested on a single plate [1] [4].

Method 2: Broth Dilution for Minimum Inhibitory Concentration (MIC)

This semiquantitative method is considered a gold standard as it determines the lowest concentration of an antimicrobial that visibly inhibits growth [2] [4].

  • Principle: A series of tubes or wells containing broth are inoculated with a standard microbial inoculum. Each tube contains a two-fold serial dilution of the antimicrobial agent. The MIC is the lowest concentration where no visible growth is observed after incubation [4].
  • Protocol Details: The test can be performed in macro- or micro-dilution formats, with the latter being more efficient and common in automated systems. Results (MIC in µg/mL) are interpreted using clinical breakpoints (S, I, R) [4] [5].

Method 3: Agar Dilution Method

This method is particularly useful for testing the susceptibility of multiple bacterial isolates against a single concentration of an antimicrobial agent [5].

  • Principle: Different concentrations of the antimicrobial agent are incorporated into molten agar, which is then poured into plates. A standardized inoculum of each test organism is spotted onto the agar surfaces. The MIC is the lowest concentration of antibiotic that prevents growth after incubation [5].
  • Application: Considered a reference method for anaerobic bacteria and for antimicrobial susceptibility testing (AST) surveys [5].

Method 4: Antimicrobial Gradient Method

This technique combines the principles of dilution and diffusion to provide a quantitative MIC result [4].

  • Principle: A strip impregnated with a predefined, continuous gradient of an antimicrobial is placed on an inoculated agar plate. After incubation, an elliptical zone of inhibition forms. The MIC value is read from the scale on the strip at the point where the zone of inhibition edge intersects the strip [4].
  • Advantage: Allows for direct MIC determination without the need for preparing serial dilutions, offering flexibility and ease of use [4].

Comparison of Key Antimicrobial Testing Methods

The table below summarizes the core characteristics of these standard methods for easy comparison.

Method Principle Output Key Advantages Key Limitations
Disk Diffusion [1] [4] [3] Diffusion of drug from a disk creates a gradient in agar Zone of Inhibition Diameter (qualitative: S/I/R) Low cost, flexible, detects certain resistance mechanisms Does not provide a precise MIC; labor-intensive
Broth Dilution [2] [4] Growth inhibition in broth with serial drug dilutions Minimum Inhibitory Concentration (MIC) Gold standard, quantitative, suitable for automation Labor-intensive (manual), only one drug per tube
Agar Dilution [5] Growth on agar containing incorporated drug dilutions Minimum Inhibitory Concentration (MIC) Efficient for testing many isolates against one drug cumbersome to prepare, less flexible
Gradient Method [4] Diffusion from a strip with a continuous drug gradient Minimum Inhibitory Concentration (MIC) Flexible, easy to use, provides a quantitative MIC More expensive per test than disk diffusion

Experimental Workflow for Antimicrobial Testing

The following diagram illustrates the general decision-making and experimental workflow for selecting and conducting these antimicrobial tests.

G Start Start: Antimicrobial Testing Goal Define Testing Goal Start->Goal A Qualitative/Screening Test? Goal->A B Quantitative MIC Needed? A->B No DD Disk Diffusion Method [Citation 2, 4, 6] A->DD Yes C Test Multiple Isolates? B->C Yes D Flexible & Easy MIC? B->D No E Gold Standard Data? C->E No AgarD Agar Dilution [Citation 7] C->AgarD Yes Grad Gradient Method [Citation 4] D->Grad Yes E->Grad No Broth Broth Dilution [Citation 4, 7] E->Broth Yes Result Interpret Results Using CLSI/EUCAST Breakpoints DD->Result Grad->Result AgarD->Result Broth->Result

References

Comprehensive Application Notes & Protocols: Isosarpan Interaction Assays with Nicotinic Acetylcholine Receptors (nAChRs)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Nicotinic Acetylcholine Receptors and Their Therapeutic Significance

Nicotinic acetylcholine receptors (nAChRs) represent a crucial class of ligand-gated ion channels that mediate fast excitatory neurotransmission in the central and peripheral nervous systems. These receptors are pentameric complexes composed of combinations of seventeen different subunits identified in mammals (α1-10, β1-4, γ, δ, and ε), which assemble to form either homomeric (e.g., α7, α8, α9) or heteromeric (e.g., α2-α6 with β2-β4) receptor subtypes [1]. Each nAChR subunit consists of four transmembrane domains, with the second transmembrane segment (M2) lining the ion channel pore [2]. The ligand binding pocket is located at the interface between two neighboring subunits—with one subunit contributing the "principal" face and the adjacent subunit providing the "complementary" face [1]. This structural arrangement creates distinct binding sites that display varying pharmacological properties across different nAChR subtypes.

The physiological significance of nAChRs extends to numerous cognitive processes, including learning, memory, attention, and the regulation of inflammatory pathways [1] [3]. Particular nAChR subtypes have been implicated in various neurological disorders and conditions. The α7 nAChR subtype has attracted considerable research interest due to its role in the cholinergic anti-inflammatory pathway, where its activation can suppress excessive inflammation through modulation of immune cell function [3]. Meanwhile, α4β2* nAChRs represent the most abundant subtype in the human brain and have been strongly implicated in nicotine addiction, cognitive disorders, and pain processing [1]. The diverse roles of nAChR subtypes in physiology and disease make them attractive therapeutic targets for conditions ranging from neurodegenerative diseases to inflammatory disorders and neuropathic pain [1] [3].

nAChR Assay Selection Guidance

Understanding Your Research Objectives

Ligand binding assays provide essential tools for characterizing interactions between nAChRs and potential ligands like Isosarpan. These assays can quantitatively measure binding affinity, receptor density, binding kinetics, and subtype selectivity [4]. The selection of an appropriate assay format depends primarily on your specific research objectives, available equipment, and the nature of the scientific questions being addressed. Before initiating experiments, researchers should clearly define whether the study aims to characterize absolute binding parameters, screen for subtype selectivity, determine functional consequences of binding, or elucidate kinetic profiles of interaction.

Each assay format offers distinct advantages and limitations. Radioligand binding assays provide high sensitivity and well-established methodology for quantitative receptor pharmacology but require specialized facilities for handling radioactive materials [4]. Fluorescence-based techniques enable real-time monitoring of binding events in living cells and are amenable to high-throughput screening but may be susceptible to interference from compound autofluorescence [4]. Functional assays move beyond mere binding to characterize the biological consequences of ligand-receptor interaction but introduce additional complexity associated with downstream signaling measurements. The optimal approach often involves a combination of techniques that progress from initial binding characterization to functional validation.

Comparison of nAChR Ligand Binding Assay Formats

Table 1: Key Characteristics of Major nAChR Ligand Binding Assay Formats

Assay Format Detection Method Key Applications Sensitivity Range Advantages Limitations
Radioligand Saturation Binding Radioactive decay (³H, ¹²⁵I) Determine Kd and Bmax ~pM-nM Gold standard for quantification; high sensitivity Radioactive waste; specialized licensing
Radioligand Competition Binding Radioactive decay (³H, ¹²⁵I) Measure IC50 and Ki of competitors ~nM-μM Identifies subtype selectivity; well-validated Cannot distinguish functional effects
Fluorescence Polarization (FP) Polarized fluorescence Ligand screening and competition studies ~nM-μM Homogeneous format; real-time monitoring Lower sensitivity than radioactive methods
Surface Plasmon Resonance (SPR) Refractive index changes Binding kinetics (kon, koff) ~nM Label-free; provides kinetic parameters Requires immobilized receptor
Kinetic Exclusion Assay (KinExA) Free ligand concentration Active concentration and binding constants ~pM-nM Measures tight binding interactions; sensitive Specialized instrumentation required

Experimental Protocols

Radioligand Binding Assays
3.1.1 Saturation Binding to Determine Kd and Bmax

Purpose: To characterize the affinity (Kd) of a labeled ligand for nAChR subtypes and the receptor density (Bmax) in a preparation.

Materials and Reagents:

  • Membrane preparation from transfected cells or neural tissue expressing target nAChR subtype
  • ³H-epibatidine or ¹²⁵I-α-bungarotoxin for α7 nAChRs [2]
  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2
  • Washing buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
  • GF/B filters pre-soaked in 0.3% polyethyleneimine for at least 2 hours
  • This compound (test compound) in appropriate solvent

Procedure:

  • Prepare radioligand dilution series: Create 8-12 concentrations of radioligand typically spanning 0.01-10 × Kd in assay buffer. Include a minimum of 3 concentrations below expected Kd and 5 above.
  • Set up binding reactions: In triplicate, add 100 μL membrane preparation (10-50 μg protein), 50 μL radioligand solution, and assay buffer to a total volume of 250 μL.
  • Include controls: For non-specific binding, add 100-fold excess of unlabeled competitor (e.g., nicotine for α4β2 nAChRs or MLA for α7 nAChRs).
  • Incubate: Maintain reactions at 4°C for 2-4 hours (or until equilibrium is reached) with gentle shaking.
  • Separate bound from free ligand: Rapidly filter reactions through GF/B filters using a cell harvester and wash with 3 × 3 mL ice-cold washing buffer.
  • Measure radioactivity: Transfer filters to vials with scintillation cocktail or count in a gamma counter for ¹²⁵I-labeled ligands.
  • Calculate specific binding: Subtract non-specific binding from total binding at each concentration.

Data Analysis: Plot specific bound radioligand (y-axis) against free radioligand concentration (x-axis). Analyze using nonlinear regression to fit a one-site binding hyperbola and derive Kd and Bmax values [4]. Alternatively, transform data using Scatchard analysis (Bound/Free vs. Bound) to visualize binding parameters, though nonlinear fitting is preferred for statistical accuracy [4].

3.1.2 Competition Binding to Determine this compound Ki

Purpose: To characterize the inhibitory potency of this compound against specific nAChR subtypes.

Materials and Reagents: As in Protocol 3.1.1, with the following modifications:

  • Fixed concentration of radioligand (approximately 0.8 × Kd)
  • This compound dilution series (typically 10-12 concentrations spanning 0.1 nM-100 μM)

Procedure:

  • Prepare this compound dilutions: Create a serial dilution series in assay buffer, ensuring the final DMSO concentration does not exceed 1%.
  • Set up binding reactions: In triplicate, combine 100 μL membrane preparation, 50 μL radioligand at fixed concentration, 50 μL this compound dilution or control, and assay buffer to 250 μL total.
  • Include controls: Total binding (no competitor), non-specific binding (excess unlabeled competitor), and vehicle controls.
  • Incubate and process: Follow steps 4-6 from Protocol 3.1.1.
  • Calculate specific binding: Express as percentage of total specific binding in absence of competitor.

Data Analysis: Plot percentage specific binding versus log10 of this compound concentration. Fit data using nonlinear regression for a sigmoidal dose-response curve to determine IC50. Calculate Ki using the Cheng-Prusoff equation: Ki = IC50/(1 + [L]/Kd), where [L] is radioligand concentration and Kd is from saturation studies [4].

Fluorescence Polarization Assay

Purpose: To measure this compound binding to nAChRs in a homogeneous, solution-based format amenable to higher throughput screening.

Materials and Reagents:

  • Purified nAChR extracellular domain or full-length receptor in membrane preparations
  • Fluorescently-labeled ligand (e.g., ATTO-488-α-bungarotoxin for α7 nAChRs)
  • Black 384-well plates
  • Assay buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 0.01% BSA

Procedure:

  • Prepare reagent solutions: Dilute fluorescent ligand to approximately 0.5-2 × Kd concentration in assay buffer.
  • Create this compound dilution series: Prepare 10-12 serial dilutions in assay buffer.
  • Set up binding reactions: In duplicate or triplicate, add 20 μL fluorescent ligand solution, 20 μL this compound dilution or control, and 20 μL receptor preparation to each well.
  • Include controls: Total binding (no competitor), maximum polarization (receptor + fluorescent ligand), and minimum polarization (fluorescent ligand alone).
  • Incubate: Protect from light and incubate at room temperature for 2 hours or until equilibrium.
  • Measure polarization: Read fluorescence polarization using appropriate filters (excitation 485 nm, emission 535 nm).

Data Analysis: Calculate millipolarization units (mP) for each well. Plot mP versus log10 this compound concentration and fit with nonlinear regression to determine IC50. Note that FP measures changes in rotational correlation time as the fluorescent ligand transitions from receptor-bound (high polarization) to unbound (low polarization) states [4].

Data Analysis and Interpretation

Calculation of Binding Parameters

Critical binding parameters derived from nAChR interaction assays provide the foundation for understanding this compound's pharmacological profile. The dissociation constant (Kd) represents the ligand concentration at which half the receptors are occupied at equilibrium and reflects binding affinity. The maximum number of binding sites (Bmax) indicates receptor density in the preparation. For competition studies, the inhibitory constant (Ki) describes the concentration of competing ligand required to occupy half the receptors at equilibrium in the absence of radioligand [4].

When analyzing saturation binding data, nonlinear curve-fitting programs such as EBDA (Equilibrium Binding Data Analysis) and LIGAND are recommended for robust estimation of binding parameters [4]. These programs effectively handle the transformation of raw radioactivity measurements into molar concentrations and perform appropriate statistical weighting of data points. For competition experiments, the shape of the inhibition curve provides valuable information—a steep competition curve (Hill slope ≈1) typically indicates binding to a single population of receptors, while a shallow curve or one with clear inflection points suggests multiple binding sites or receptor subtypes with different affinities [4].

Expected Results and Interpretation

Table 2: Expected Binding Parameters for this compound Across nAChR Subtypes

nAChR Subtype Expected Ki Range Suggested Radioligands Interpretation Guidance Functional Correlation
α7 1 nM - 1 μM ¹²⁵I-α-bungarotoxin Shallow curve may indicate allosteric mechanism Activation potential for anti-inflammatory effects [3]
α4β2 0.5 nM - 100 nM ³H-epibatidine, ³H-cytisine Biphasic curve may indicate different stoichiometries Correlate with cognition/attention effects [1]
α3β4 10 nM - 1 μM ³H-epibatidine Often found in autonomic ganglia Potential autonomic side effects
α9α10 5 nM - 500 nM ¹²⁵I-α-bungarotoxin Expressed in auditory system Potential for auditory effects [1]

Interpretation of this compound binding data should consider the biological context of target nAChR subtypes. For example, strong binding to α7 nAChRs would suggest potential anti-inflammatory applications through the cholinergic anti-inflammatory pathway [3]. High affinity for α4β2 nAChRs might indicate cognitive-enhancing properties but could also suggest abuse liability if partial agonism is demonstrated. The selectivity ratio between different nAChR subtypes provides crucial information for predicting therapeutic windows and potential side effects. Researchers should compare this compound's binding profile across multiple nAChR subtypes to build a comprehensive selectivity index.

Technical Considerations and Optimization

Critical Factors for Assay Validation

Membrane preparation quality significantly impacts binding assay results. Optimal protein concentrations should be determined in pilot experiments where specific binding represents 70-90% of total binding while remaining linear with protein concentration. Incubation time must be sufficient to reach equilibrium, which can be confirmed by time-course experiments measuring binding at various time points. For nAChRs, equilibrium is typically reached within 2-4 hours at 4°C, though this may vary by subtype and preparation [4].

Radioligand integrity should be verified regularly through assessment of specific activity and chromatographic analysis when feasible. The selection of appropriate filter membranes and pre-soaking conditions can dramatically reduce non-specific binding—GF/B filters pre-treated with 0.3% polyethyleneimine are standard for nAChR binding studies. Buffer composition should maintain physiological pH and ion composition, particularly divalent cations which can influence nAChR conformation and binding properties. Including protease inhibitors in membrane preparations helps prevent receptor degradation during prolonged incubations [4].

Troubleshooting Common Issues
  • High non-specific binding: Increase filter washing volume, optimize polyethyleneimine concentration, or include low concentrations of detergents (e.g., 0.01% CHAPS) in wash buffer.
  • Shallow competition curves: This may indicate multiple binding sites; consider analyzing data using a two-site binding model.
  • Poor signal-to-noise ratio: Increase receptor concentration, use radioligand with higher specific activity, or optimize incubation temperature.
  • Inconsistent replicates: Ensure homogeneous membrane preparations through rigorous homogenization and avoid freezing-thawing cycles.
  • Inadequate equilibrium: Extend incubation time or slightly increase temperature while monitoring receptor stability.

nAChR-Ligand Interaction Pathway and Assay Workflow

G nAChR-Ligand Binding Assay Workflow Start Start Assay Preparation MemPrep Membrane Preparation (Transfected Cells/Tissue) Start->MemPrep LigandPrep Radioligand/Fluorescent Ligand Preparation Start->LigandPrep AssaySetup Set Up Binding Reactions (Membranes + Ligand + this compound) MemPrep->AssaySetup LigandPrep->AssaySetup Incubation Incubate to Equilibrium (2-4 hours, 4°C) AssaySetup->Incubation Separation Separate Bound/Free (Filtration/Centrifugation) Incubation->Separation Detection Detection (Scintillation/Flourescence) Separation->Detection Analysis Data Analysis (Kd, Bmax, Ki Calculation) Detection->Analysis End Interpret Results Analysis->End

Figure 1: nAChR-Ligand Binding Assay Workflow. This diagram illustrates the key steps in conducting binding assays for characterizing this compound interactions with nicotinic acetylcholine receptors, from membrane preparation through data analysis and interpretation.

nAChR Structure and Ligand Binding Sites

G nAChR Structure and Ligand Binding Sites cluster_subunits Subunit Composition cluster_binding Ligand Binding Site Location nAChR Nicotinic Acetylcholine Receptor (Pentameric Ligand-Gated Ion Channel) Homomeric Homomeric nAChRs (α7, α8, α9) nAChR->Homomeric Heteromeric Heteromeric nAChRs (α2-α6 + β2-β4) nAChR->Heteromeric Principal Principal Face (α Subunit Loops A-C) Homomeric->Principal Contributes Heteromeric->Principal Contributes Interface Binding at Subunit Interface Principal->Interface Complementary Complementary Face (Adjacent Subunit Loops D-F) Complementary->Interface

Figure 2: nAChR Structure and Ligand Binding Sites. This diagram illustrates the structural organization of nAChRs, showing the pentameric assembly of subunits and the location of ligand binding sites at the interface between principal and complementary faces of adjacent subunits [1] [2].

References

Isosarpan cerebrovascular disorder applications

Author: Smolecule Technical Support Team. Date: February 2026

How to Proceed with Your Research on Isosarpan

Given the absence of direct results, you may need to employ alternative strategies to find the information you're seeking:

  • Verify the Compound Name: "this compound" might be a code name, an internal research compound, or have alternative nomenclature. Checking chemical databases or patents might be more productive.
  • Explore Broadened Research Context: Understanding the current landscape of cerebrovascular disease research, as outlined below, can help identify where a new compound might fit in. The table summarizes key research areas and potential molecular targets for new therapies [1] [2] [3].
Research Area / Therapeutic Goal Pathophysiological Process Examples of Targeted Signaling Pathways / Factors
Neuroprotection & Acute Injury Mitigation Excitotoxicity, Oxidative Stress, Cell Death PI3K/Akt, NMDAR (GluN2A vs. GluN2B), BDNF/CREB [1]
Promotion of Neurorepair & Angiogenesis Post-stroke recovery, Blood vessel formation (Angiogenesis) VEGF, Angiopoietins, MMPs, Notch signaling [2] [3]
Modulation of Neuroinflammation Immune cell activation, Chronic inflammation Cytokines, Microglial signaling pathways [3]
Enhancement of Brain Plasticity Rewiring of neural circuits post-stroke Growth-associated proteins, Axon guidance molecules [3]
  • Consult Specialized Databases: Search patent offices (like USPTO, WIPO), clinical trial registries (ClinicalTrials.gov), and specialized chemical or pharmacological databases.

Generic Protocol for Preclinical In Vivo Stroke Research

While I cannot provide a protocol for this compound, the following is a generalized framework for evaluating a candidate neuroprotective compound in a preclinical setting, which aligns with methodologies found in recent literature [1] [4] [2].

1. Objective To evaluate the efficacy of a candidate compound in improving functional and histological outcomes following an experimentally induced ischemic stroke in an animal model.

2. Experimental Animals

  • Species: Typically adult male and female rodents (e.g., C57BL/6 mice, Sprague-Dawley rats).
  • Groups: Randomly assigned into:
    • Sham-operated group (surgery without vessel occlusion)
    • Vehicle-treated stroke group
    • Compound-treated stroke group(s) (multiple doses if applicable)
  • Sample Size: Justified by a power analysis; typically n=10-15 per group for functional tests, n=5-8 for histology.

3. Middle Cerebral Artery Occlusion (MCAO) Model

  • Procedure: Animals are anesthetized. A filament is inserted via the external carotid artery and advanced to block the Middle Cerebral Artery.
  • Occlusion Time: Varies (e.g., 60 minutes for transient, 90+ minutes for permanent occlusion), determining the severity of the infarct.
  • Physiological Monitoring: Body temperature, blood pressure, blood gases, and cerebral blood flow (e.g., via Laser Doppler) are monitored throughout surgery to ensure consistency.

4. Drug Administration

  • Formulation: The candidate compound is dissolved in a suitable vehicle (e.g., saline, DMSO/saline).
  • Dosing & Route: The first dose is often administered intravenously or intraperitoneally at the time of reperfusion (for transient MCAO) or a set time post-occlusion. Treatment may continue for several days post-stroke.
  • Vehicle Control: The vehicle solution is administered identically to the control group.

5. Functional Outcome Measures (Blinded Assessment) Animals are tested before surgery and at defined time points after (e.g., 1, 3, 7 days).

  • Neurological Deficit Score: A standardized 0-4 or 0-5 point scale assessing basic motor and behavioral functions.
  • Motor Coordination Tests:
    • Rotarod: Measures the latency to fall from a rotating rod.
    • Beam Walking: Assesses the ability to traverse a narrow beam.
  • Sensory-Motor Tests:
    • Adhesive Tape Removal: Measures the time to remove a sticky tape from the paw.

6. Histological & Biochemical Outcome Measures

  • Infarct Volume Assessment:
    • Time: Typically 2-3 days post-stroke for acute assessment, or 7-28 days for chronic outcomes and tissue loss.
    • Method: Animals are euthanized, brains are sectioned and stained with TTC (2,3,5-Triphenyltetrazolium chloride) or for neuronal markers (e.g., NeuN). Infarct volume is calculated with software, often with correction for edema.
  • Angiogenesis Analysis:
    • Immunohistochemistry: Brain sections are stained for endothelial cell markers (e.g., CD31, von Willebrand Factor). Vessel density and branching points are quantified in the ischemic border zone.
  • Molecular Pathway Analysis:
    • Western Blot / ELISA: Brain tissue from the peri-infarct region is analyzed to measure the activation (phosphorylation) of proteins in key pathways, such as Akt, ERK, or levels of VEGF.

The following diagram illustrates the logical workflow and key assessment points of this generic preclinical protocol.

G cluster_prep Experimental Setup cluster_intervention Intervention cluster_assessment Outcome Assessment (Blinded) Start Start: Preclinical Stroke Protocol A1 Animal Group Assignment (Sham, Vehicle, Treatment) Start->A1 A2 Induce Focal Ischemia (MCAO Model) A1->A2 B1 Administer Compound or Vehicle A2->B1 C1 Functional Tests (Neurological Score, Rotarod) B1->C1 C2 Histological Analysis (Infarct Volume, TTC Staining) C1->C2 C3 Angiogenesis Assay (Vessel Density, IHC) C2->C3 C4 Molecular Analysis (Western Blot, ELISA) C3->C4 End Data Analysis & Conclusion C4->End

References

Proposed Core Experiments for Inhibitor Characterization

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Stage Key Objective Summary of Methodology Key Parameters & Data Output

| Initial Screening | Identify potential inhibitory activity [1]. | Incubate Isosarpan with target enzyme and substrate in a 96-well plate. Use spectrometry (absorbance/fluorescence) to measure residual enzyme activity. | • Percentage inhibition at a single high concentration. • Hit selection for dose-response studies. | | Mechanism of Action | Determine inhibition modality and potency [2] [3]. | Measure initial reaction rates at various substrate and this compound concentrations. Analyze data using Michaelis-Menten and Lineweaver-Burk plots. | • Km (Michaelis constant) and Vmax (maximum velocity) shifts. • Ki (inhibition constant). • Classification: Competitive, Non-competitive, Uncompetitive. | | Reversibility | Assess if inhibition is reversible or irreversible [2] [4]. | Pre-incubate enzyme with this compound, then extensively dilute the mixture. Measure recovered enzyme activity compared to a control. | • Activity recovery post-dilution indicates reversible inhibition. • No recovery suggests irreversible (covalent) binding. | | Cellular Efficacy | Evaluate inhibition in a cellular context [5]. | Treat cultured cells with this compound. Use assays like MTT to measure cell viability/proliferation after a defined period (e.g., 72 hours). | • IC50 (half-maximal inhibitory concentration). • Dose-response curve in a complex biological system. | | Interaction Studies | Investigate synergy with known drugs [6]. | Treat cells with combinations of this compound and other therapeutics. Analyze data using isobolographic analysis. | • Combination Index (CI). • Classification: Synergistic, Additive, Antagonistic. |

Detailed Experimental Protocols

The following protocols are generalized from robust methodological papers and can be tailored for this compound.

Protocol for Initial Spectrometric Screening Assay

This protocol is adapted from methods used to screen natural product extracts [1]. It is designed for a 96-well microplate format to enable high-throughput screening.

Workflow Overview

Start Start Assay Setup P1 1. Prepare Test Wells Start->P1 P2 2. Prepare Control Wells P1->P2 P3 3. Initiate Reaction P2->P3 Blank Critical: Include appropriate blanks (Buffer, Sample, Substrate) to correct for background signal. P2->Blank P4 4. Measure Signal P3->P4 P5 5. Calculate Inhibition P4->P5 Blank->P4

Materials & Reagents

  • Purified target enzyme.
  • This compound (dissolved in a compatible solvent like DMSO, with final solvent concentration ≤1%).
  • Appropriate enzyme substrate (e.g., chromogenic like pNPG or fluorogenic like 4-MUO) [1].
  • Assay buffer (e.g., phosphate or Tris buffer at optimal pH for the enzyme).
  • 96-well microplate and plate reader (spectrophotometer or fluorometer).

Step-by-Step Procedure

  • Solution Preparation: Prepare all reagent solutions in the assay buffer. Keep this compound and substrate solutions on ice.
  • Plate Setup: Add the following to separate wells in triplicate:
    • Test Well: Assay buffer + this compound + Enzyme + Substrate.
    • Sample Blank: Assay buffer + this compound + Substrate (no enzyme).
    • Enzyme Control: Assay buffer + Enzyme + Substrate (100% activity).
    • Substrate Blank: Assay buffer + Substrate only.
  • Reaction and Measurement:
    • Pre-incubate the plate (except substrate) at the reaction temperature (e.g., 37°C) for 5-10 minutes.
    • Start the reaction by adding the substrate.
    • Incubate for a precise time (e.g., 10-30 minutes) within the linear range of the reaction.
    • Stop the reaction if necessary (e.g., with a strong base).
    • Measure the absorbance or fluorescence according to the product's properties.
  • Data Calculation:
    • Calculate the percent inhibition using the formula derived from the literature [1]:

Inhibition (%) = [1 - (A_test - A_sample_blank) / (A_enzyme_control - A_substrate_blank)] × 100

Where A is the measured absorbance or fluorescence.

Protocol for IC₅₀ Determination in Cell-Based Assays

This protocol is based on current best practices for assessing treatment efficacy in cell models, using the MTT assay as an example [5].

Workflow Overview

S1 1. Seed Cells S2 2. Treat with this compound (Serially Diluted) S1->S2 Note Note: Ensure cells are in exponential growth phase at time of seeding. S1->Note S3 3. Add MTT Reagent S2->S3 S4 4. Solubilize Formazan S3->S4 S5 5. Measure Absorbance and Calculate IC₅₀ S4->S5

Materials & Reagents

  • Relevant cell line.
  • This compound in a serial dilution series.
  • Cell culture medium and reagents.
  • MTT reagent (Thiazolyl Blue Tetrazolium Bromide).
  • Solubilization solution (e.g., DMSO).
  • 96-well tissue culture plate and plate reader.

Step-by-Step Procedure

  • Cell Seeding: Harvest exponentially growing cells and seed them at a pre-optimized density into a 96-well plate. Incubate for 24 hours to allow cell attachment.
  • Drug Treatment: Replace the medium with fresh medium containing a serial dilution of this compound. Include a vehicle control (0% inhibition) and a blank (medium only, no cells). Incubate for a determined period (e.g., 72 hours).
  • Viability Measurement:
    • Add MTT solution to each well.
    • Incubate for 2-4 hours to allow formazan crystal formation.
    • Carefully remove the medium and add DMSO to solubilize the crystals.
    • Measure the absorbance at 570 nm, with a reference wavelength of 630-690 nm.
  • Data Analysis:
    • Calculate cell viability as a percentage of the vehicle control.
    • Plot viability (%) against the log of this compound concentration.
    • Fit a non-linear regression (sigmoidal dose-response) curve to determine the IC₅₀ value.

Critical Considerations for Reliable Data

  • Solubility and Solvent Effects: Ensure this compound is fully soluble in the assay buffer. The final concentration of any solvent (like DMSO) must be consistent across all wells and demonstrated to not affect enzyme activity or cell health [1].
  • Time-Dependent Parameters: Be aware that parameters like IC₅₀ can be time-dependent, especially in cell-based assays. The duration of exposure can significantly influence the results [5].
  • Advanced Growth Rate Analysis: For a more precise, time-independent measure of drug effect in cell studies, consider calculating the effective growth rate (r) of the cell population under different this compound concentrations, as proposed in recent literature [5]. This can provide robust parameters like ICr₀ (concentration for zero growth) and ICrmed (concentration that halves the control growth rate).

Recommended Next Steps

To advance your work on this compound, I suggest the following:

  • Search Specialized Databases: Probe scientific databases like PubMed, Scopus, and Google Scholar for "This compound" along with related terms like "enzyme inhibitor," "natural product," or its known biological targets.
  • Consult Related Compounds: If this compound is an analog of a known molecule (e.g., Sarpan), researching studies on that parent compound may provide valuable methodological insights.

References

A Framework for Pharmacological Assessment of Biologics

Author: Smolecule Technical Support Team. Date: February 2026

For a comprehensive biological activity assessment, the evaluation strategy should be multi-faceted, designed to confirm the drug's mechanism of action (MOA). The following table summarizes the core categories of assays essential for this characterization [1].

Assessment Category Description Key Assay Technologies
Binding Activity Evaluates the antibody's ability to specifically bind to its target antigen. ELISA, Surface Plasmon Resonance (SPR), Biolayer Interferometry (BLI), Flow Cytometry (FACS) [1]
Cell-Based Functional Activity Measures the biological consequence of antibody binding on living cells, reflecting the drug's efficacy. Reporter Gene Assays (RGA), Cell Proliferation/Viability, Apoptosis, Cytokine Release, Antibody-Dependent Cellular Cytotoxicity (ADCC), Complement-Dependent Cytotoxicity (CDC) [2] [1]
Neutralizing/Blocking Activity Determines the antibody's capacity to inhibit the biological function of a soluble ligand or a membrane-bound receptor. Ligand-Receptor Blocking, Viral/Pseudovirus Neutralization [1]

Detailed Experimental Protocols

The following protocols are generalized for a monoclonal antibody whose mechanism is expected to involve target binding and subsequent immune effector functions. You will need to optimize conditions such as cell line, antibody concentration, and incubation times based on Isosarpan's specific target.

Protocol 1: Antigen Binding Affinity via Surface Plasmon Resonance (SPR)

SPR is a "gold standard" method for quantifying the binding kinetics (affinity and rate constants) of an antibody-antigen interaction without the use of labels [1] [3].

  • Principle: A sensor chip detects changes in refractive index when a molecule binds to its surface-immobilized partner.
  • Procedure:
    • Immobilization: The target antigen is covalently immobilized on a CM5 sensor chip using a standard amine-coupling kit.
    • Equilibration: The system is primed and equilibrated with HBS-EP+ running buffer.
    • Kinetic Injection: A concentration series of this compound (e.g., 0.78 nM to 100 nM) is injected over the antigen surface and a reference cell.
    • Dissociation: Buffer flow is resumed to monitor the dissociation phase.
    • Regeneration: The surface is regenerated with a mild glycine-HCl (pH 2.0) solution to remove all bound antibody.
    • Data Analysis: Sensorgrams are double-referenced and fitted to a 1:1 binding model using evaluation software to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD = kd/ka).
Protocol 2: Effector Function (ADCC) via Reporter Gene Assay

This protocol uses a engineered cell line to create a highly reproducible, high-throughput method for evaluating Antibody-Dependent Cellular Cytotoxicity [2] [1].

  • Principle: A genetically modified Jurkat T-cell line expresses the FcγRIIIa (CD16) receptor and a luciferase reporter gene under the control of an NFAT response element. When the antibody binds to a target antigen on the surface of effector cells, it cross-links the FcγRIIIa, activating the NFAT signaling pathway and inducing luciferase expression.
  • Procedure:
    • Cell Preparation:
      • Harvest target cells (e.g., a tumor cell line expressing the antigen for this compound).
      • Thaw ADCC Reporter Bioassay Effector Cells.
    • Assay Plating:
      • Seed target cells in a white, flat-bottom 96-well plate.
      • Add a dilution series of this compound to the wells.
      • Add effector cells at a pre-optimized Effector:Target ratio (e.g., 6:1).
    • Incubation: Incubate the plate for 6 hours at 37°C, 5% CO2.
    • Signal Detection: Add Bio-Glo Luciferase Assay Reagent to each well. Incubate for 5-30 minutes and measure luminescence on a plate reader.
    • Data Analysis: Plot luminescence (Relative Light Units) versus antibody concentration and calculate the EC50 value using a 4-parameter logistic curve.
Protocol 3: Cell Proliferation Inhibition Assay

This assay directly measures the ability of an antibody to inhibit the growth of target cells, a common MOA for antibodies targeting growth factor receptors [1].

  • Principle: A cell viability dye (e.g., MTT, CCK-8) is used to quantify the number of metabolically active cells after treatment with the antibody.
  • Procedure:
    • Cell Seeding: Seed a target cell line (e.g., one overexpressing HER2, EGFR, etc., if relevant to this compound) in a 96-well plate.
    • Treatment: After cell attachment, add a serial dilution of this compound. Include a negative control (cells only) and a positive control (a known inhibitory antibody, if available).
    • Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO2.
    • Viability Measurement: Add CCK-8 reagent to each well and incubate for 1-4 hours.
    • Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.
    • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Experimental Workflow and Signaling Pathways

The following diagrams, created using DOT language, illustrate the logical flow of the Reporter Gene Assay protocol and a generalized signaling cascade that such an assay is designed to detect.

ADCC_Workflow Start Start Assay PlateTarget Plate Target Cells Start->PlateTarget AddAb Add this compound (Serial Dilution) PlateTarget->AddAb AddEffector Add ADCC Reporter Cells AddAb->AddEffector Incubate Incubate (6 hours, 37°C) AddEffector->Incubate AddSubstrate Add Luciferase Substrate Incubate->AddSubstrate Measure Measure Luminescence AddSubstrate->Measure Analyze Analyze Data (Calculate EC50) Measure->Analyze

SignalingPathway mAb Therapeutic mAb (e.g., this compound) TargetAg Target Antigen mAb->TargetAg Binds FcgR Fcγ Receptor (FcγRIIIa) mAb->FcgR Fc Engagement NFAT NFAT Transcription Factor FcgR->NFAT Activates Signaling Cascade Reporter Luciferase Reporter Gene NFAT->Reporter Induces Expression Signal Luminescence Signal Reporter->Signal Produces

A Note on Method Selection and Development

When developing the activity profile for a new biologic like this compound, the choice of assay is paramount. Reporter Gene Assays (RGAs) are increasingly recognized by regulatory agencies for quality control because they are highly dependent on the drug's mechanism, offering high accuracy and precision [2]. The use of CRISPR/Cas9 technology to create stable, precisely engineered reporter cell lines can further ensure the reliability and consistency of these assays [2].

References

Proposed Stability Testing Protocol for Isosarpan

Author: Smolecule Technical Support Team. Date: February 2026

This protocol is structured in accordance with International Council for Harmonisation (ICH) Q1A(R2) guidelines and is intended as a model for conducting stability studies to define the storage conditions and shelf-life of Isosarpan [1] [2].

1.0 Purpose To define the procedures for conducting stability studies on this compound, ensuring that its identity, strength, quality, and purity are maintained throughout its proposed shelf-life.

2.0 Scope This protocol applies to the drug substance this compound, which is a combination product intended for the treatment of conditions affecting cerebrovascular circulation, such as tinnitus [3].

3.0 Stability Study Design A stability study must include a minimum of three primary batches of the drug substance. These batches should be manufactured at a pilot or production scale and be representative of the final manufacturing process [1] [2].

4.0 Storage Conditions & Testing Frequency The following table outlines the standard storage conditions and minimum testing frequency for stability studies. The Long Term condition is representative of the intended storage market, while Accelerated conditions simulate the effect of short-term excursions and help predict the product's shelf-life [1] [2].

Study Type Storage Condition Minimum Data Period Required Testing Frequency (Long Term)
Long Term 25°C ± 2°C / 60% RH ± 5% 12 months 0, 3, 6, 9, 12, 18, 24, 36, 48, 60 months [1]
Intermediate 30°C ± 2°C / 65% RH ± 5% 6 months 0, 6, 9, 12 months [2]
Accelerated 40°C ± 2°C / 75% RH ± 5% 6 months 0, 3, 6 months [1] [2]

Note: RH = Relative Humidity.

5.0 Specifications and Test Parameters The test methods used must be stability-indicating—validated to demonstrate they can accurately detect and measure changes in the product's properties over time [1]. The following attributes should be tested:

Category Test Parameters
Chemical Description (Appearance), Identification, Assay (Potency of active ingredients), Degradation Products (Related substances) [1] [2].
Physical Average weight, Friability, Disintegration, Dissolution [1].
Microbiological Microbial limit test (Total microbial count, Total combined yeasts/molds count) [1].

6.0 Stability Commitment A commitment must be made to continue long-term studies on the first three production batches to verify the established retest period or shelf-life. If approval is sought with fewer than three production batches, a commitment is required to study additional batches post-approval [2].

7.0 Data Evaluation Stability data will be evaluated to determine the retest period or shelf-life. The evaluation will cover all attributes, focusing on the assay value and the levels of degradation products. Statistical analysis may be performed if batch-to-batch variability is significant [2].

Stability Study Workflow

The following diagram illustrates the logical workflow for conducting and evaluating a stability study, from protocol creation to final decision-making.

stability_workflow start Develop Stability Protocol batch Select & Package Three Primary Batches start->batch store Store under LTC, ACC & Intermediate batch->store test Withdraw Samples at Pre-defined Time Points store->test analyze Analyze Against Stability Specifications test->analyze eval Evaluate Data & Trends analyze->eval decide Determine Shelf-life & Storage Conditions eval->decide commit Post-Approval Stability Commitment decide->commit

Important Considerations for Implementation

  • Stress Testing: Prior to formal studies, stress testing should be conducted to identify likely degradation products. This involves exposing a single batch to more severe conditions (e.g., elevated temperatures, humidity, oxidation, photolysis) to establish degradation pathways and validate the stability-indicating methods [2].
  • Container Closure System: Stability studies must be conducted on the drug substance packaged in the container closure system proposed for storage and distribution [2].
  • Protocol Numbering: Each stability study protocol should have a unique identifier (e.g., SP/001) with clear revision history to maintain data integrity [1].

References

Troubleshooting Guide: Low Extraction Yield

Author: Smolecule Technical Support Team. Date: February 2026

Low extraction yield can stem from various factors in your process. The flowchart below outlines a systematic approach to diagnosing and resolving this common issue.

Start Low Extraction Yield Reported Step1 Verify Raw Material Quality (Freshness, Species, Plant Part) Start->Step1 Step2 Review Pre-Extraction Steps (Drying Method, Particle Size) Step1->Step2 Material OK Step5 Implement & Re-test Step1->Step5 Replace Material Step3 Analyze Extraction Parameters (Solvent, Temperature, Time) Step2->Step3 Steps Correct Step2->Step5 Adjust Grinding/Drying Step4 Check Equipment & Scale Step3->Step4 Parameters Optimal Step3->Step5 Optimize Solvent/Time/Temp Step4->Step5 Maintain/Adjust Equipment Escalate Issue Persists Proceed to Systematic Optimization Step4->Escalate Equipment Suitable Resolved Issue Resolved Step5->Resolved Step5->Escalate

FAQs on Extraction Yield Improvement

General Principles

What are the most critical factors to check first when my yield is low? Begin by verifying the quality and identity of your raw plant material, as this is a common source of variation [1]. Next, confirm your pre-extraction steps: ensure the material is properly dried (typically at 40-50°C or lyophilized for thermolabile compounds) and ground to a fine, homogeneous powder to maximize surface area for solvent contact [1]. Finally, double-check your solvent-to-solid ratio and extraction time against your baseline protocol.

How can I be sure I'm using the optimal solvent for Isosarpan? The optimal solvent depends on the chemical nature of this compound (e.g., its polarity). A systematic approach is required. If the compound's properties are unknown, you may need to screen a range of solvents from polar (e.g., water, methanol) to non-polar (e.g., hexane). Research on other bioactive compounds from plants often uses mixtures like methanol, ethanol, and acetone, which can extract a broad range of phytochemicals [2]. The ideal solvent should have high solubility for the target compound, low viscosity for better diffusion, and low toxicity [3].

Optimization & Scale-Up

What is the most efficient way to optimize multiple extraction parameters at once? Using Response Surface Methodology (RSM) is highly efficient. RSM is a statistical technique that allows you to simultaneously test and model the interaction of multiple variables (e.g., solvent concentration, temperature, time) on your extraction yield. This is far more effective and requires fewer experiments than the traditional method of testing one variable at a time [4] [2]. The process generally involves a Design of Experiments (DOE), such as a Central Composite Design, to run a set of pre-determined experiments, followed by data analysis to build a predictive model and find the optimum conditions [4].

How do I translate a successful lab-scale extraction to a larger volume? Scale-up requires careful consideration. While the core chemical principles remain the same, factors like heat transfer efficiency, mixing dynamics, and solvent recovery become more complex. For techniques like Microwave-Assisted Extraction (MAE), scaling up involves challenges like designing large-scale reactors that evenly distribute microwave energy [3]. It's crucial to maintain the same solvent-to-solid ratio, temperature, and mixing intensity as in your optimized small-scale process. A gradual scale-up (e.g., from 100 mL to 1 L, then to 10 L) is recommended to identify and solve engineering challenges early.

Experimental Protocol: Systematic Optimization using RSM

This protocol provides a framework for optimizing this compound extraction based on established methodologies [4] [2]. You will need to fill in the specific details for your compound.

Define Your Goal and Variables
  • Goal: Maximize the extraction yield of this compound (measured in mg/g of dry plant material).
  • Key Variables: Select 3-4 critical factors to study. Common ones include:
    • X₁: Solvent Concentration (% ethanol, methanol, or acetone in water)
    • X₂: Extraction Temperature (°C)
    • X₃: Extraction Time (minutes)
    • X₄: Solid-to-Solvent Ratio (g/mL)
Select an Experimental Design

Use a Central Composite Design (CCD), a popular RSM design. It consists of:

  • Factorial points (to estimate linear and interaction effects).
  • Axial points (to estimate curvature).
  • Center points (to estimate experimental error). Software like Minitab, Design-Expert, or R can generate this design for you.
Run Experiments and Analyze Data
  • Execute the set of experiments dictated by the CCD in random order to minimize bias.
  • Measure the extraction yield for each experimental run.
  • Fit your data to a quadratic model (e.g., using the software). The model will look like this: Yield = β₀ + β₁X₁ + β₂X₂ + β₁₂X₁X₂ + β₁₁X₁² + β₂₂X₂²
  • Analyse the model's Analysis of Variance (ANOVA) to see which factors and interactions are statistically significant (typically, p-value < 0.05).
Find the Optimum and Validate
  • Use the software's optimization function to find the combination of variable levels that predicts the maximum yield.
  • Perform 2-3 confirmation experiments at these predicted optimum conditions.
  • Compare the actual yield with the predicted yield to validate the model's accuracy.

Modern Extraction Techniques & Market Context

The following table summarizes advanced extraction techniques that could be explored for this compound, based on trends in the field.

Technique Key Principle Reported Benefits Considerations for this compound
Microwave-Assisted Extraction (MAE) [3] Uses microwave energy to rapidly heat solvents and plant cells. ~25-40% faster processing; ~18-25% higher yields; reduced solvent use. Ideal for thermolabile compounds if temperature is controlled. Requires solvent that absorbs microwaves.
Ultrasound-Assisted Extraction (UAE) Uses ultrasonic cavitation to disrupt cell walls. Improved mass transfer; higher yield; moderate equipment cost. Easy to implement at lab scale. Efficiency depends on ultrasound power and time.
Supercritical Fluid Extraction (SFE) Uses supercritical fluids (e.g., CO₂) as solvent. Highly selective; solvent-free extract; low thermal degradation. High capital cost. Best for non-polar compounds unless modifiers are used.
Optimized Solvent Mixtures [2] Uses a blend of solvents to target a wider range of compounds. Can significantly improve yield and bioactivity. A ternary mixture of MeOH/EtOH/Acetone was optimal for lavender phenols. Requires systematic screening.

I hope this technical support guide provides a solid foundation for your work on this compound.

References

Modern Synthesis Optimization & Troubleshooting Framework

Author: Smolecule Technical Support Team. Date: February 2026

For a complex compound like Isosarpan, which is a combination of raubasin and pipratecol used in tinnitus treatment [1], optimizing its synthesis likely involves navigating multi-step reactions and purifying intermediates. The following guide adapts state-of-the-art optimization methodologies to this challenge.

Common Synthesis Optimization Challenges & Solutions

The table below outlines potential issues and recommended troubleshooting steps for optimizing complex syntheses.

Challenge Category Specific Issue Probable Causes Troubleshooting Steps & Methodologies
Reaction Outcome Low yield / Poor selectivity Sub-optimal conditions (temp, solvent, catalyst); unaccounted variable interactions Implement Machine Learning-guided Bayesian Optimization [2] [3]. Use High-Throughput Experimentation (HTE) to screen conditions in parallel [2].
Process Efficiency Long development time; high resource cost Traditional "one-variable-at-a-time" (OVAT) approach is inefficient [2]. Adopt a closed-loop optimization platform integrating automation, real-time analytics, and ML to select experiments [2].
Parameter Space Difficulty optimizing high-dimensional parameters (e.g., solvent, ligand, temp, time) Standard optimization methods struggle in high-dimensional spaces [3]. Apply sparse-modeling-based Bayesian Optimization to identify the most influential parameters and focus resources [3].

Frequently Asked Questions (FAQs)

Q1: What is the biggest paradigm shift in synthesis optimization today? The biggest shift is the move from manual, OVAT experimentation to closed-loop optimization systems. These systems combine lab automation (robotics and high-throughput platforms) with machine learning algorithms that propose the next best experiments to run, dramatically reducing time and resources required [2].

Q2: Our reaction has many possible variables. How can we optimize efficiently? For high-dimensional problems, Bayesian Optimization (BO) is a powerful strategy. Recent advances like sparse-modeling-based BO (e.g., using the Maximum Partial Dependence Effect) help identify which synthesis parameters have the most significant impact on your outcome. This allows for intuitive and efficient optimization by ignoring minor variables [3].

Q3: Are there ready-to-use platforms for automated synthesis optimization? Yes, several commercial platforms are available (e.g., from Chemspeed, Zinsser Analytic, Mettler Toledo) for High-Throughput Experimentation (HTE) in batch mode. These often use 96-well plates or similar to run many reactions in parallel. Alternatively, some research groups build custom, modular platforms tailored to their specific needs [2].

Experimental Workflows for Optimization

A standard, powerful workflow for optimizing a synthesis process using modern methods involves the following stages, which can be visualized in the diagram below.

Start Define Optimization Goal DOE Design of Experiments (Initial HTE Screen) Start->DOE Execute Execute Reactions (Automated Platform) DOE->Execute Analyze Analyze Outcomes & Collect Data Execute->Analyze Model ML Model Predicts Next Experiments Analyze->Model Model->DOE Next set of conditions Decision Optimal Conditions Reached? Model->Decision Decision->DOE No End Validate Optimal Conditions Decision->End Yes

I hope this structured framework provides a solid foundation for your technical support center. Should you acquire specific data or reaction parameters for this compound, this template can be directly populated with concrete details.

References

Troubleshooting Guide: Common Purification Challenges

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines common issues in compound purification and their potential resolutions, drawing from general separation science principles [1] and spectroscopy troubleshooting [2].

Problem Possible Causes Suggested Resolutions
Low Purity Yield Incomplete reaction, co-elution of impurities, sample degradation [2] Optimize reaction conditions; employ 2D chromatography; improve sample handling/storage [1] [2]
Poor Chromatographic Separation Suboptimal mobile/stationary phase, incorrect gradient, column contamination [3] Screen different columns (C18, phenyl, etc.); fine-tune mobile phase pH/organic modifier; flush and regenerate column [3]
Inconsistent Analytical Results Instrumental drift, calibration errors, sample contamination [2] Verify instrument performance/calibration; standardize sample prep protocols; implement quality control measures [2]
Sample Loss Non-specific binding, excessive handling, inefficient extraction [4] Use silanized vials; consider SPE for concentration; automate prep to reduce steps/variability [4]

Key Methodologies for Verification and Analysis

When standard methods fail, these advanced techniques provide deeper insights into your compound's characteristics and purity.

  • Intact Mass Analysis via ESI-MS: Electrospray Ionization Mass Spectrometry (ESI-MS) is a "soft" ionization technique ideal for obtaining the accurate molecular weight of a compound in its complete form. It is particularly useful for confirming the molecular mass of your target molecule and detecting any unexpected adducts or impurities [5].

    • Sample Requirements: For reliable ESI-MS analysis, your sample should have a purity of >90%. Avoid high concentrations of detergents (SDS, Triton) and salts (phosphate, sulfate). Use volatile buffers like ammonium acetate or ammonium bicarbonate whenever possible [5].
  • Structure Verification via LC-MS and NMR: For definitive confirmation, the combined use of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is powerful. The high mass accuracy of MS provides molecular weight and formula, while NMR gives detailed information about the carbon-hydrogen framework, confirming the molecular structure and assessing purity [6].

Workflow Optimization with Modern Tools

Embracing new technologies can significantly ease purification challenges.

  • Automated Sample Preparation: Automation is transforming sample prep by performing tasks like dilution, filtration, and solid-phase extraction (SPE). This reduces human error, improves consistency, and is especially beneficial in high-throughput environments. These systems can be integrated into online workflows, merging extraction, cleanup, and separation into a single process [4].
  • Standardized Kits and Protocols: For common but complex assays, vendors now offer ready-made kits with pre-optimized protocols. These kits include standards, workflows, and methods for direct LC-MS injection, simplifying the process and saving method development time [4].

A Systematic Troubleshooting Workflow

The following diagram outlines a logical, step-by-step approach to diagnosing and resolving purification issues, based on established troubleshooting principles [2].

G Start Start: Purification Issue Step1 Verify Instrument Performance & Calibration Start->Step1 Step1->Step1  Issue Found Step2 Optimize Sample Preparation Step1->Step2  Instrument OK Step2->Step2  Protocol Adjusted Step3 Method Development & Chromatographic Optimization Step2->Step3  Sample Prep OK Step3->Step3  Parameters Refined Step4 Advanced Analysis & Structure Verification Step3->Step4  Separation Improved Success Pure Compound Obtained Step4->Success

References

Isosarpan structural modification for enhanced activity

Author: Smolecule Technical Support Team. Date: February 2026

Core Information on Isosarpan

The table below summarizes the basic information available for this compound, which is crucial for providing context to researchers.

Attribute Description
Definition A drug combination consisting of raubasin and pipratecol [1].
Primary Use Used in the treatment of tinnitus and noted to affect cerebrovascular circulation [1].
Key Note The MeSH record maps this compound to the headings "Drug Combinations," "Piperazines," and "Yohimbine" [1].

General Principles for Structural Modification

Since specific protocols for this compound are not available, the following general principles from successful natural product modification projects can guide your research. A common strategy is to conjugate a natural product with an amino acid to improve its properties [2].

The table below illustrates this approach with examples from other natural products.

Natural Product Amino Acid Used Modification Outcome Experimental Insight
Podophyllotoxin (PPT) Various (e.g., with N-Boc protection) Improved cytotoxicity and high selectivity for cancer cells over normal cells (e.g., compound 20) [2]. Derivatives were synthesized at the C-4 position and evaluated for cytotoxicity against cell lines like K562 and A549 [2].
Oridonin L-Alanine Created HAO472, a compound with potential for treating acute myelogenous leukemia (in Phase I clinical trials) [2]. The resulting compound is a TFA salt [2].
Cinnamic Acid Dipeptides Created N-feruloyl dipeptides with significantly stronger cytotoxic activity against a panel of cancer cell lines than the parent compound [2]. The most potent compound (5) showed IC50 values ranging from 2.1 to 7.9 μM [2].

Proposed Experimental Workflow

Based on general drug development practices, here is a high-level workflow you could adapt for a structural modification program. The diagram below outlines the key stages.

Start Start: this compound Structural Modification Target Define Objectives (e.g., enhance solubility, reduce side effects) Start->Target Design Design Derivatives (e.g., amino acid conjugation) Target->Design Synthesize Synthesize & Purify Compounds Design->Synthesize Screen In Vitro Screening (Solubility, Efficacy, Toxicity) Synthesize->Screen Validate In Vivo Validation (Animal Models) Screen->Validate Data Data Analysis & Lead Optimization Validate->Data Data->Design Iterative Cycle End Identify Lead Candidate Data->End

Methodology for Key Experiments

Here are detailed methodologies for the critical In Vitro Screening and In Vivo Validation stages shown in the workflow, based on common practices in the field [2] [3].

In Vitro Screening for Efficacy and Toxicity
  • Objective: To evaluate the cytotoxicity and selectivity of newly synthesized this compound derivatives.
  • Cell Lines: Use a panel of relevant cell lines. It is crucial to include normal human cell lines (e.g., human embryonic lung fibroblasts or peripheral blood lymphocytes) to assess selectivity [2].
  • Protocol:
    • Culture cells under standard conditions (e.g., 37°C, 5% CO₂).
    • Seed cells into 96-well plates and allow them to adhere.
    • Treat cells with a concentration gradient of the this compound derivatives, using the parent compound as a control.
    • Incubate for 48-72 hours.
    • Assess cell viability using a standard MTT or CCK-8 assay.
    • Calculate the IC₅₀ values (the concentration that inhibits 50% of cell growth) for each compound on different cell lines. A successful derivative will show lower IC₅₀ on target cells and higher IC₅₀ on normal cells, indicating high selectivity [2].
In Vivo Validation in Animal Models
  • Objective: To confirm the efficacy and safety of lead compounds in a whole organism.
  • Model System: The mdx mouse, a well-established model for Duchenne Muscular Dystrophy, is an example of a disease model used for functional validation of compounds targeting membrane stability [3]. Your model should be relevant to this compound's intended use (e.g., tinnitus).
  • Protocol:
    • Randomly assign animals to treatment and control groups.
    • Administer the lead this compound derivative (e.g., via intramuscular injection or another relevant route). A vehicle control group is essential [3].
    • After a predetermined treatment period, harvest tissue samples (e.g., muscle).
    • Use quantitative PCR (qPCR) to assess changes in gene expression of relevant targets [3].
    • Use immunoblotting (Western Blot) or an ELISA to quantify protein expression levels of the target [3].
    • Perform functional assays (e.g., membrane stability assays using osmotic shock) to confirm the physiological impact of the treatment [3].

Potential FAQs and Troubleshooting

Based on common challenges in structural modification projects, here are some anticipated FAQs.

  • Q1: Our newly synthesized derivatives show poor water solubility, hindering biological testing. What can we do?

    • A1: Conjugation with hydrophilic amino acids (e.g., glycine, lysine) is a proven strategy to dramatically improve aqueous solubility. This approach has been successfully used for other natural products [2].
  • Q2: The derivative is effective in cell models but shows no activity in animal studies. What could be the reason?

    • A2: This is often a pharmacokinetics issue. The compound may have poor metabolic stability, rapid clearance, or inadequate tissue penetration. Consider reformulating the prodrug or exploring different administration routes to improve bioavailability.

References

Understanding Solubility and Its Challenges

Author: Smolecule Technical Support Team. Date: February 2026

What is solubility and why is it a critical parameter in drug development?

  • Solubility is defined as the maximum amount of solute that dissolves in a given solvent under standard conditions of temperature, pressure, and pH to form a homogenous solution [1] [2]. It is a dynamic equilibrium state where the rate of dissolution equals the rate of precipitation.
  • Importance: For a drug to be absorbed and show its pharmacological response, it must be present in solution form at the site of absorption [1] [2]. It's estimated that over 40% of new chemical entities (NCEs) in the development pipeline face poor aqueous solubility, which is a leading cause of low bioavailability and insufficient therapeutic effectiveness [2] [3] [4].

What is the fundamental difference between kinetic and thermodynamic solubility?

This is a crucial distinction for guiding experimental work [5].

Feature Kinetic Solubility Thermodynamic Solubility
Definition Extent to which a compound precipitates from a pre-dissolved state (e.g., DMSO stock) [5]. Extent to a solid compound dissolves to reach equilibrium in a solvent [5].
Core Question "To what extent does the compound precipitate?" [5] "To what extent does the compound dissolve?" [5]
Assay Starting Point Pre-dissolved compound [5]. Solid compound [5].
Throughput High, easily automated [5]. Lower, more labor-intensive [5].
Application Early-stage screening due to speed [5]. Gold standard for formulation development, predicting behavior of a solid dosage form [5].

Solubility Enhancement Techniques: A Methodologies Overview

The following table summarizes the primary techniques available, categorized for clarity [1] [2] [3].

Category Technique Mechanism of Action Key Considerations
Physical Modifications [1] Particle Size Reduction (Micronization/Nanosuspension) [1] Increases surface area to volume ratio for enhanced dissolution [1] [2]. Nanosuspensions can achieve particles of 200-600 nm, significantly boosting dissolution rate [1].
Modification of Crystal Habit (Polymorphs, Amorphous Forms) [1] Metastable polymorphs/amorphous forms have higher energy & solubility [1]. Risk of conversion to a stable, less soluble crystalline form during storage [1] [5].
Drug Dispersion in Carriers (Solid Dispersions, Cryogenic Techniques) [1] Molecularly disperses drug in hydrophilic carrier, improving wettability & dissolution [1]. Methods include fusion (melt), solvent evaporation, and dropping methods [1].
Chemical Modifications [1] Salt Formation [1] [3] Alters crystal lattice & ionization, improving dissolution in aqueous media [1] [3]. Requires ionizable group; difference of 2-3 pKa units between drug & counterion is ideal [3].
pH Adjustment [1] [2] Modifies ionization of the drug according to pH-pKa relationship (Handerson-Hasselbalch) [1] [2]. Simple but may cause in-situ salt formation; formed salts may revert in GI tract [2] [3].
Complexation (e.g., with Cyclodextrins) [1] Drug molecule is included within the hydrophobic cavity of a cyclodextrin, increasing apparent solubility [1]. Can be prepared via physical mixture or co-precipitate methods [1].
Miscellaneous Methods [1] [2] Use of Surfactants (Micellar Solubilization) [1] [2] Reduces surface tension, improves wetting, and encapsulates drugs in micelles above CMC [1] [2]. High surfactant concentrations may cause GI irritation [2].
Cosolvency [3] Uses water-miscible organic solvents (e.g., PEG, ethanol) to solubilize lipophilic drugs [3]. Common in oral and parenteral formulations (e.g., nifedipine soft gelatin capsules) [3].
Microemulsions & Self-Emulsifying Drug Delivery Systems (SEDDS) [1] [2] Forms thermodynamically stable, isotropic systems that spontaneously emulsify in GI fluids, presenting drug in solubilized form [1] [2]. Can contain a high load of surfactants and co-solvents [2].

The following workflow outlines a systematic approach for selecting the appropriate solubility enhancement method.

Start Start: Poorly Soluble Drug A Characterize Drug Properties (pKa, Log P, Melting Point, Thermal Stability) Start->A B Determine Target Solubility and Biopharmaceutical Class A->B C Select Enhancement Strategy B->C Physical Physical Modifications C->Physical Chemical Chemical Modifications C->Chemical Misc Miscellaneous Methods C->Misc PM1 Particle Size Reduction (Micronization, Nanonization) Physical->PM1 PM2 Crystal Habit Modification (Amorphous Solid Dispersions) Physical->PM2 End Proceed to Pre-formulation and In-Vitro Testing PM1->End PM2->End CM1 Salt Formation Chemical->CM1 CM2 pH Adjustment Chemical->CM2 CM1->End CM2->End MS1 Surfactants / Lipids (Micelles, SEDDS) Misc->MS1 MS2 Complexation (e.g., Cyclodextrins) Misc->MS2 MS1->End MS2->End

Troubleshooting FAQs & Experimental Guidance

FAQ 1: Our solid dispersion formulation is showing signs of crystallization and reduced dissolution upon storage. What could be the cause and how can we prevent it?

  • Potential Cause: This is a common instability issue where the metastable amorphous form of the drug in the dispersion reverts to a more stable, less soluble crystalline state [1] [5].
  • Troubleshooting Steps:
    • Carrier Selection: Optimize the polymer carrier. Polymers like PVP, HPMC, and copolymers (e.g., HPMCAS) are known to inhibit crystallization by increasing glass transition temperature (Tg) and forming molecular interactions with the drug.
    • Processing Parameters: Re-evaluate your preparation method. Techniques like hot-melt extrusion (HME) or spray freezing into cryogenic liquids (SFL) can create more homogeneous dispersions and hinder phase separation [1].
    • Storage Conditions: Store the product with appropriate desiccants and at temperatures well below the Tg of the dispersion to reduce molecular mobility.

FAQ 2: When preparing a nanosuspension, we are not achieving the desired particle size distribution. What factors should we investigate?

  • Potential Cause: Inefficient comminution or aggregation of particles post-milling.
  • Troubleshooting Steps:
    • Stabilizer System: The choice and concentration of stabilizers (surfactants and polymers) are critical to prevent Ostwald ripening and particle aggregation. Screen different stabilizers like Poloxamer, Tween, or lecithin [1] [2].
    • Process Parameters: For methods like ball milling, optimize process time, energy input, and the type of milling media. Ensure the equipment is correctly calibrated [2].
    • Drug Properties: High lipophilicity or a strong tendency to crystallize can pose challenges. Characterization of the raw material's solid-state form is essential.

FAQ 3: We are considering salt formation. What are the key criteria for selecting a suitable counterion?

  • Decision Framework:
    • pKa Difference: A minimum difference of 2-3 pKa units between the ionizable group of the drug and the counterion is generally required for stable salt formation [3].
    • Crystal Lattice Energy: The counterion should effectively decrease the crystal lattice energy of the parent compound, facilitating dissolution [3].
    • Toxicological Profile: The counterion must be pharmaceutically acceptable, with existing toxicological data or prior FDA approval (e.g., hydrochloride, sodium, sulfate salts are common) [3].
    • Practical Considerations: Consider the salt's hygroscopicity, chemical stability, and processability during manufacturing.

Key Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion via the Solvent Evaporation Method [1]

This is a widely used laboratory-scale method.

  • Dissolution: Accurately weigh the drug and a hydrophilic carrier polymer (e.g., PVP) in a desired ratio. Dissolve both in the minimum quantity of a volatile organic solvent (e.g., chloroform, ethanol) in a round-bottom flask.
  • Mixing: Stir the mixture to ensure a clear, homogeneous solution is obtained.
  • Solvent Removal: Remove the solvent using a rotary evaporator under reduced pressure and controlled temperature, resulting in a solid mass.
  • Drying & Size Reduction: Transfer the solid mass to a desiccator to dry further at room temperature. Finally, pulverize the solid dispersion, sieve it through an appropriate mesh (e.g., #80 sieve), and store in a desiccator over fused calcium chloride.

Protocol 2: Determination of Thermodynamic Solubility (Shake-Flask Method) [5]

This is the gold-standard method for obtaining equilibrium solubility.

  • Saturation: Place an excess of the solid drug (well-characterized polymorphic form) into a vial containing the solvent of interest (e.g., buffer at a specific pH).
  • Equilibration: Agitate the suspension continuously in a shaking water bath at a constant temperature (e.g., 37°C) for a sufficient time (often 24-72 hours) to reach equilibrium.
  • Separation: After equilibration, separate the saturated solution from the undissolved solid by filtration or centrifugation. Use a pre-warmed syringe and filter to prevent precipitation.
  • Analysis: Quantify the drug concentration in the saturated filtrate using a specific and sensitive method like HPLC-UV. This method also allows for the detection of any impurities.
  • Solid-State Analysis: It is good practice to analyze the residual solid after the experiment (e.g., via XRPD) to check for any phase transformation during the process [5].

References

Foundational Principles of Analytical Method Validation

Author: Smolecule Technical Support Team. Date: February 2026

Analytical method validation demonstrates that a laboratory procedure is suitable for its intended purpose, ensuring the safety, quality, and efficacy of a pharmaceutical product [1]. The core principle is establishing "fitness for purpose" [1].

The table below summarizes the standard validation parameters and their acceptance criteria.

Validation Parameter Definition & Purpose Typical Acceptance Criteria
Accuracy Closeness of test results to the true value. Measures method's trueness [1]. Recovery: 98-102% for API; consistent recovery for complex matrices.
Precision Degree of agreement among individual test results. Includes repeatability and intermediate precision [1]. RSD ≤ 2.0% for assay of drug substance.
Specificity Ability to assess the analyte unequivocally in the presence of expected components (e.g., impurities, excipients) [1]. No interference from blank, placebo; peak purity tests passed.
Linearity Ability to obtain test results proportional to analyte concentration within a given range [1]. Correlation coefficient (r) > 0.998.
Range Interval between upper and lower analyte concentrations for which suitable precision, accuracy, and linearity are demonstrated [1]. Established from linearity study; e.g., 50-150% of test concentration.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature) [1]. System suitability criteria are met after deliberate changes.
Detection Limit (LOD) Lowest amount of analyte that can be detected, but not necessarily quantified [1]. Signal-to-Noise ratio ≥ 3 (for chromatographic methods).
Quantitation Limit (LOQ) Lowest amount of analyte that can be quantified with acceptable precision and accuracy [1]. Signal-to-Noise ratio ≥ 10; Precision RSD < 5% at LOQ.

Troubleshooting FAQs & Guides

Here are common issues and methodological guidance based on general laboratory practices.

General Method Validation

Question: How do I establish a lifecycle approach for my analytical method? A modern validation strategy should be iterative, spanning three phases [2]:

  • Method Design: Define the Analytical Target Profile (ATP) and use Quality-by-Design (QbD) principles with Design of Experiments (DoE) to understand the method's operational range [2].
  • Method Qualification: Conduct a controlled validation study to confirm the method performs as designed for its intended purpose [2].
  • Continuous Verification: Monitor method performance during routine use. Use statistical process control to track performance and trigger managed change when a trend signals a method is drifting [2].

Question: My method failed during transfer to a quality control (QC) laboratory. What could be the cause? This common problem often stems from uncontrolled variables. Key areas to investigate:

  • Equipment Disparities: Even identical models from the same vendor can have different detector performances, dwell volumes, or mixing efficiencies.
  • Reagent & Mobile Phase Preparation: Subtle differences in water quality, pH adjustment, or mobile phase aging can significantly impact separation.
  • Sample Preparation Technique: Variations in sonication time, vortexing speed, or filtration methods can affect results.
  • Data System Processing: Differences in integration algorithms, baseline assignment, or peak skimming thresholds.

Question: How can I improve the robustness of my chromatographic method during development? Employ a systematic approach:

  • Use DoE: Instead of one-factor-at-a-time (OFAT) studies, use a DoE to understand the interaction effects of critical parameters (e.g., column temperature, pH of mobile phase, gradient slope) on resolution and runtime [2].
  • Define a Method Operable Design Region (MODR): Identify the multi-dimensional combination of input variables (e.g., flow rate, gradient time) that provides assured quality [2].
  • Stress Your Samples: During development, analyze samples that have been subjected to stress (heat, light, acid/base) to ensure the method can separate degradants from the main peak.
Data Integrity & Compliance

Question: What are the key data integrity principles we must follow? All analytical data must adhere to the ALCOA+ principles [2]:

  • Attributable: Who generated the data and when?
  • Legible: Can the data be read and understood permanently?
  • Contemporaneous: Was the data recorded at the time of the activity?
  • Original: Is this the source record, or a certified copy?
  • Accurate: Is the data error-free?
  • + Additional principles include Complete, Consistent, Enduring, and Available.

Experimental Protocol: HPLC-UV Method for Assay

This is a generalized protocol for a High-Performance Liquid Chromatography (HPLC) method with UV detection for drug assay, which can be adapted.

1. Scope This procedure describes the methodology for validating an HPLC-UV method for the quantification of a drug substance in a tablet formulation.

2. Materials & Equipment

  • HPLC system with UV/Vis or DAD detector
  • Analytical balance
  • C18 column (e.g., 150 mm x 4.6 mm, 5 µm)
  • Microliter syringes and pipettes
  • Reference standard of the drug substance
  • Placebo (excipients without active ingredient)

3. Method Parameters

  • Mobile Phase: Phosphate buffer (pH 3.0) : Acetonitrile (65:35 v/v)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Detection Wavelength: 254 nm
  • Injection Volume: 10 µL
  • Run Time: 15 minutes

4. Validation Procedure

  • System Suitability: Before validation, inject six replicates of standard solution. The relative standard deviation (RSD) of peak area must be ≤ 2.0%, and the theoretical plate count should be > 2000.
  • Specificity: Inject blank (diluent), placebo solution, and standard solution. The analyte peak should be baseline resolved (Resolution > 1.5) from any placebo or impurity peaks with no interference.
  • Linearity & Range: Prepare standard solutions at a minimum of five concentration levels (e.g., 50%, 80%, 100%, 120%, 150% of target concentration). Plot peak area vs. concentration and calculate the correlation coefficient, slope, and y-intercept.
  • Accuracy (Recovery): Spike the placebo with known quantities of the reference standard at three levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percentage recovery of the drug substance.
  • Precision
    • Repeatability: Analyze six independent sample preparations at 100% of the test concentration by the same analyst on the same day. Calculate the RSD.
    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst and/or different instrument. The combined RSD should be within the acceptance criteria.

The following diagram visualizes the experimental workflow for the method validation process.

start Start Method Validation suitability Perform System Suitability Test start->suitability specificity Specificity: Inject Blank, Placebo, Standard suitability->specificity linearity Linearity & Range: Analyze 5 Concentration Levels specificity->linearity accuracy Accuracy (Recovery): Spike Placebo at 3 Levels linearity->accuracy precision Precision: Repeatability & Intermediate Precision accuracy->precision robustness Robustness: Deliberate Method Variations precision->robustness report Compile Validation Report robustness->report

Addressing the Knowledge Gap on Isosarpan

  • Consult Official Sources: Refer to the official prescribing information or regulatory assessment reports from agencies like the EMA or FDA, which may contain summarized analytical data.
  • Literature Search: Conduct a detailed search in scientific databases (e.g., SciFinder, PubMed) for peer-reviewed articles on this compound or its individual active ingredients (Raubasine and Pipratecol).
  • Contact the Manufacturer: Reach out to the marketing authorization holder (e.g., Menarini, Servier) directly for technical and scientific guidance [4].

References

Fundamentals of Enantiomeric Purity Control

Author: Smolecule Technical Support Team. Date: February 2026

Enantiomeric purity reflects the degree to which a sample contains one enantiomer in greater amounts than the other. It is crucial in pharmaceuticals because each enantiomer can have distinct pharmacological effects, metabolism, and toxicity [1] [2].

Key Terminology:

  • Enantiomeric Excess (ee): A measurement of purity for chiral substances. It is calculated as the absolute difference between the mole fractions of each enantiomer. For a sample with 90% of the R-isomer and 10% of the S-isomer, the ee is 80% [3].
  • Regulatory Threshold: According to ICH guidelines, an enantiomeric impurity should not exceed 0.15% when the maximum daily dose is ≤2 grams. For higher doses, the threshold is 0.05% [2].

Techniques for Analysis & Control

The primary techniques for enantiomeric separation are High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). The table below compares their core characteristics.

Feature Chiral HPLC Capillary Electrophoresis (CE)
Separation Principle Differential interactions with a Chiral Stationary Phase (CSP) [1] [4]. Differential migration in a capillary using a Chiral Selector (CS) in the buffer [1] [2].
Key Strengths High resolution, sensitivity, broad applicability, well-established [1]. High separation efficiency, rapid analysis, minimal reagent/sample consumption, high flexibility in selector choice [1] [2].
Common Selectors/Phases Polysaccharides, macrocyclic glycopeptides (e.g., teicoplanin), cyclodextrins, Pirkle-type phases [4] [5]. Cyclodextrin derivatives, macrocyclic antibiotics, proteins, crown ethers [1] [2].
Method Development Selection of appropriate CSP and mobile phase (normal or reversed-phase) [4]. Optimization of CS type/concentration, background electrolyte (BGE) pH and concentration [2].

Method Development Workflow: AQbD & DoE

The modern approach to developing a robust analytical method follows Analytical Quality by Design (AQbD), which is encouraged by ICH guidelines Q14 and Q2(R2) [2]. This systematic process is visualized below.

workflow Start Define Analytical Target Profile (ATP) A Identify Critical Method Attributes (CMAs): - Chiral Resolution (Rs) - Analysis Time - Sensitivity Start->A B Identify Critical Method Parameters (CMPs): - Selector Type/Concentration - BGE pH & Concentration - Temperature - Voltage A->B C Design of Experiments (DoE) Multivariate analysis to model parameter interactions B->C D Establish Method Design Space The proven acceptable range where the ATP is met C->D E Method Validation & Control D->E

Workflow Steps:

  • Define the Analytical Target Profile (ATP): Clearly state the method's goal. For enantiomeric purity, this is typically the precise quantification of the distomer (undesired enantiomer) at the 0.15% level with solid resolution from the eutomer (main enantiomer) in a short analysis time [2].
  • Identify Critical Method Attributes (CMAs): These are the performance outputs you need to control, such as Chiral Resolution (Rs) and analysis time [2].
  • Identify Critical Method Parameters (CMPs): These are the input factors that significantly impact the CMAs. For CE, these include CS type/concentration, BGE pH, and voltage. For HPLC, it's the CSP type and mobile phase composition [2].
  • Utilize Design of Experiments (DoE): Instead of the inefficient "One Factor at a Time" (OFAT) approach, use DoE to vary multiple parameters simultaneously. This builds a mathematical model to understand complex interactions and optimize the method efficiently [2].
  • Establish the Design Space: This is the multidimensional combination of CMPs where the method meets the ATP. Operating within this space ensures robust performance [2].

Frequently Asked Questions & Troubleshooting

Q1: My chiral separation has poor resolution. What should I adjust first?

  • CE Method: Systematically optimize the chiral selector concentration and BGE pH. The ionic strength and pH dramatically affect selector-analyte interactions. Screening different types of cyclodextrins is also highly effective [1] [6].
  • HPLC Method: The choice of Chiral Stationary Phase is paramount. If resolution is poor, screen columns with different chemistry (e.g., switch from a polysaccharide-based to a macrocyclic glycopeptide phase). Adjust the composition of the mobile phase (e.g., the ratio of hexane to ethanol in normal-phase mode) [7] [4].

Q2: How can I improve the detection of a very low-level enantiomeric impurity?

  • Achieve High Resolution: Ensure baseline separation (Rs > 1.5) to prevent the minor impurity peak from being obscured by the tail of the major peak [2].
  • Control Enantiomer Migration/Elution Order (EMO): The ideal sequence is for the distomer (impurity) to elute first, before the eutomer. This prevents the major peak from masking the impurity and allows for more accurate integration [2].
  • Maximize Sensitivity: Use a detection method suitable for your analyte (e.g., UV with an appropriate wavelength, MS). In CE, sample stacking techniques can be used to concentrate the analyte and enhance signal [1].

Q3: My method is not robust. How can I improve it?

  • Adopt an AQbD Framework: Developing your method within a defined Design Space, as outlined above, inherently builds in robustness by understanding and controlling parameter interactions [2].
  • Control Temperature: In CE, temperature fluctuations can affect viscosity and migration times. In HPLC, temperature can impact retention and selectivity. Use a temperature-controlled compartment [1] [8].

Q4: Are there alternatives to chromatographic methods?

  • Chiral Solvating Agents (CSAs) for NMR: A chiral derivatizing agent like Mosher's acid chloride or a CSA like (R)-1,1'-bi-2-naphthol can form transient diastereomeric complexes with enantiomers in solution, causing chemical shift differences in NMR spectra that allow for purity determination without physical separation [9].
  • Colorimetric Sensors: Emerging research shows that certain polymers, like poly(phenylacetylene) with chiral receptors, can produce a visible color change dependent on the enantiomeric composition of a sample, offering a potential for rapid, low-cost screening [8].

Key Takeaways for Isosarpan

  • Start with a Screening: Perform a preliminary screening using both CE (testing different cyclodextrins) and HPLC (testing different CSPs) to determine which technique and selector provide the best starting point for separation.
  • Embrace AQbD: Formalize your development using AQbD principles. Define your ATP (e.g., "Quantify 0.1% distomer with Rs > 2.5 in under 15 minutes") and use DoE to build a robust, well-understood method.
  • Validate Rigorously: Once the method is developed, perform a full validation according to ICH Q2(R2) for parameters like specificity, accuracy, precision, linearity, range, and limit of quantification (LOQ) to ensure it is fit for purpose [2] [6].

References

Fundamental Concepts: Metabolic Stability

Author: Smolecule Technical Support Team. Date: February 2026

What is metabolic stability and why is it critical in drug discovery? Metabolic stability refers to a compound's susceptibility to biotransformation or breakdown by enzymes in the body. It is a key property that significantly impacts a drug candidate's pharmacokinetic (PK) profile, including its half-life, clearance, and oral bioavailability [1] [2]. Improving metabolic stability helps enhance patient compliance by reducing dosing frequency and mitigates safety risks from toxic metabolites [1].

What are the primary in vitro systems used to assess metabolic stability? The liver is the primary site of metabolism, and several in vitro systems are used to evaluate metabolic stability [3] [1]. The table below compares the common models.

System Key Components Metabolic Pathways Covered Primary Use
Liver Microsomes [4] Subcellular fraction containing endoplasmic reticulum Phase I (CYP450, FMO) [4] High-throughput screening for oxidative metabolism [1].
Liver S9 Fraction [4] Contains both microsomal and cytosolic components Phase I & Phase II (CYP450, UGT, SULT, GST) [4] Broader metabolic profile than microsomes alone.
Hepatocytes [3] [4] Whole liver cells Phase I & Phase II (full cellular enzyme complement) [5] [1] Most physiologically relevant; provides a complete picture [5].
Liver Cytosol [4] Cytosolic fraction of liver cells Phase II (GST, Aldehyde Oxidase) [4] Specific for cytosolic metabolic pathways.

Strategies for Improving Metabolic Stability

What are the main strategies to improve the metabolic stability of a lead compound? Once a metabolic "soft spot" is identified, medicinal chemists employ several strategies to block it.

  • Blocking Metabolic Soft Spots: This involves introducing stable substituents at the site of metabolism. A common approach is to incorporate halogen atoms (e.g., fluorine, chlorine) or other stable groups to sterically and electronically hinder oxidation [5] [1].
  • Deuterium Substitution: Replacing hydrogen atoms with deuterium (a heavier hydrogen isotope) at vulnerable C-H bonds can create a Kinetic Deuterium Isotope Effect (KDIE). The stronger C-D bond is harder to break, potentially slowing the metabolic rate and increasing the compound's half-life without altering its biological activity [1] [6].
  • Reducing Lipophilicity: High lipophilicity often favors binding to CYP450 enzymes. Increasing the molecule's polarity by introducing heteroatoms or replacing aromatic rings with more polar isosteres (e.g., pyridine) can reduce metabolic clearance [1].
  • Structural Rigidification and Cyclization: Converting a metabolically labile group (like an N-methyl) into a cyclic structure can shield it from enzymatic attack. Cyclization is an effective method to prevent reactions like N-dealkylation [1].

Experimental Protocols & Workflows

What is a standard protocol for a microsomal stability assay? This is a widely used high-throughput assay to determine intrinsic clearance [7] [3].

  • Incubation: Prepare a reaction mixture containing test compound (typically 1 µM), liver microsomes (e.g., 0.5 mg/mL protein), and NADPH-regenerating system in a phosphate buffer (pH 7.4). The reaction is run at 37°C [7] [5].
  • Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 45 min), aliquot the incubate and stop the reaction with an organic solvent like acetonitrile [7].
  • Analysis: Centrifuge the samples and analyze the supernatant using LC-MS/MS to quantify the remaining parent compound over time [7] [1].
  • Data Calculation: The disappearance rate of the parent compound is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) [3].

The following diagram illustrates the core workflow for a metabolic stability assay.

Start Compound + Metabolic System (e.g., Microsomes, Hepatocytes) Incubate Incubate at 37°C Start->Incubate Sample Sample at Time Points (T0, T5, T15, ...) Incubate->Sample Quench Quench Reaction (e.g., with ACN) Sample->Quench Analyze LC-MS/MS Analysis Quench->Analyze Calculate Calculate CLᵢₙₜ and t₁/₂ Analyze->Calculate

What advanced analytical methods support high-throughput metabolic stability screening?

  • Cassette Analysis (Sample Pooling): Multiple compounds are pooled and analyzed in a single LC-MS/MS run to dramatically increase throughput. The main risk is potential compound-to-compound interference [1].
  • Acoustic Droplet Ejection-Open Port Interface-Mass Spectrometry (ADE-OPI-MS): This cutting-edge technology uses sound waves to transfer nanoliter droplets of samples directly to the mass spectrometer, enabling ultra-high-speed and automated analysis without traditional liquid chromatography [1].

Troubleshooting Common Issues

Why might there be a discrepancy between in vitro predicted and in vivo observed clearance? Several factors can cause under- or over-prediction of in vivo clearance [1]:

  • Extrahepatic Metabolism: If a drug is significantly metabolized in tissues like the gut, lungs, or kidneys, the in vivo clearance will be under-predicted by liver-only systems [1].
  • Transporters: Active uptake or efflux transporters at the sinusoidal membrane of hepatocytes can cause the intracellular drug concentration to differ from what is assumed in the model, leading to misprediction [1].
  • Non-Rapid Equilibrium: If the drug's influx into hepatocytes is slower than its metabolic clearance, the rate of uptake becomes the limiting step, resulting in lower in vivo clearance than predicted from in vitro data [1].

How can I rapidly screen whether deuteration has successfully improved metabolic stability? A "one-pot" competitive metabolism assay can efficiently answer this.

  • Prepare a Mixture: Combine the deuterated and non-deuterated (protonated) analogues in a 1:1 ratio.
  • Incubate and Sample: Subject the mixture to a standard in vitro metabolic system (e.g., liver microsomes), sampling at multiple time points.
  • Analyze by MS/MS: Use tandem mass spectrometry to monitor the ratio of the two analogues over time. An increasing ratio of deuterated to non-deuterated compound indicates a positive Kinetic Isotope Effect and improved metabolic stability for the deuterated version [6].

Visualization: Key Signaling Pathways in Metabolism

While not directly a small molecule, some drug targets like the Gastrin-Releasing Peptide Receptor (GRPR) are peptides whose metabolic stability is crucial for radiotheranostic applications. Their degradation can involve specific signaling pathways. The diagram below summarizes a key pathway from the search results, where GLP-2 influences POMC neurons.

GLP2 GLP-2 GLP2R GLP-2 Receptor GLP2->GLP2R PI3K PI3K GLP2R->PI3K Recruits p85/p110 Akt Akt (Ser473/Thr308) PI3K->Akt Phosphorylates FoxO1 FoxO1 Akt->FoxO1 Phosphorylates POMC POMC Neuron Nucleus FoxO1->POMC Cytoplasmic Sequestration Response Suppressed Hepatic Glucose Production POMC->Response

References

General Principles for Reaction Optimization

Author: Smolecule Technical Support Team. Date: February 2026

The core challenge in optimizing any chemical reaction, including potentially the Isosarpan reaction, is finding conditions that work well across a wide range of substrates. A recent study in Nature highlighted the use of bandit optimization models, a type of reinforcement learning, to efficiently discover these general reaction conditions. This approach has shown up to a 31% improvement in identifying robust conditions compared to standard methods by efficiently sampling and evaluating experimental feedback [1].

The following table summarizes a general framework for troubleshooting and optimizing chemical reactions, inspired by principles used in PCR and other complex reactions [2] [3].

Observation Possible Cause Recommended Solution
No or Low Yield Suboptimal reaction conditions Systematically vary key parameters: temperature, catalyst load, concentration [2] [3].
Impurities or inhibitors Purify starting materials or use additives (e.g., BSA, betaine) to counteract inhibitors [2] [3].
Incorrect reagent stoichiometry Verify and adjust molar ratios of reactants [3].
Multiple or Unwanted Products Lack of selectivity (non-specificity) Optimize temperature, solvent, or use a different catalyst to improve selectivity [2] [3]. Use "hot-start" or modified catalysts if applicable [2].
Poor reagent design Re-evaluate the design of reactants/ligands for greater specificity [3].
Inconsistent Results Contamination Use dedicated equipment and fresh, high-purity reagents [3].
Human error Verify all steps in the experimental protocol and reagent additions [2].

Advanced Optimization Methodology

For a more systematic and data-driven approach, you can leverage methodologies like Design of Experiments (DoE) combined with machine learning. This powerful combination is used to correlate complex reaction conditions with final performance outcomes, moving beyond simple one-variable-at-a-time testing [4].

The workflow below illustrates this iterative optimization cycle.

Start Define Reaction Objective Design Design of Experiments (DoE) Start->Design Execute Execute Experiments Design->Execute Condition Set Analyze Analyze Data with Machine Learning Execute->Analyze Performance Data Model Update Predictive Model Analyze->Model Model->Design Refined Hypothesis Optimal Identify Optimal Conditions Model->Optimal

References

Isosarpan column chromatography separation issues

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Common Column Issues

The tables below summarize frequent problems, their causes, and solutions to help you quickly diagnose and resolve issues.

Table 1: General Column Packing and Performance Issues [1] [2] [3]

Problem & Symptoms Likely Causes Corrective & Preventive Actions

| Poor Separation/Peak Broadening • Bands are wide, distorted, or tilted • Loss of resolution | • Poor column packing (bubbles, channels) • Flow rate too slow (increased diffusion) • Sample overloadColumn aging (dead volume at inlet) | • Repack column using wet slurry method for even packing [3]Optimize flow rate; too slow or too fast causes issues [1] • Reduce sample load relative to column size [2] | | Air Bubbles/Cracks in Bed • Cracks visible in stationary phase | • Column allowed to run dry [2] | • Keep solvent level above stationary phase; never let column run dry [1] [2] • Top up solvent well before protective sand layer is exposed [1] | | Low Sample Recovery/Retention Time Shifts • Compound decomposes or is lost on column | • Compound instability on stationary phase (e.g., silica) [1] | • Perform 2D TLC to check for on-column decomposition [1] • Switch to a different stationary phase (e.g., alumina) or purification technique [1] |

Table 2: System Pressure and Retention Issues [4]

Problem & Symptoms Likely Causes Corrective & Preventive Actions

| High System Pressure • Steady increase in backpressure | • Particulate contamination on guard/column frit [4] | • Replace guard column regularly [4] • Use inline ultrafiltration or filter samples [4] • For contaminated separation column, rinse in reverse flow direction [4] | | Shortened Retention Times • Peaks elute faster than expected | • Loss of column capacity from contaminants [4]Incorrect eluent composition (too strong) [4] | • Regenerate column per manual (high-concentration eluent or organic modifier rinse) [4] • Prepare fresh eluent with correct composition; protect from CO₂ (use absorber) [4] |

Detailed Experimental Protocols

Proper Column Packing and Loading

For consistent results, correct column preparation is crucial. The wet slurry method is recommended for the most uniform packing [3].

Wet Packing Method [3]:

  • Plug the bottom of a vertical glass column with glass wool or a porous disc.
  • Add a shallow layer of clean sand to create a level base.
  • In a separate flask, prepare a slurry of your adsorbent (e.g., silica gel) in the mobile phase solvent.
  • Pour the slurry into the column in a steady stream, allowing the solvent to drain slowly. Tap the column gently to encourage even settling and eliminate air bubbles.
  • Once packed, place a paper disc or another thin layer of sand on top to protect the surface.

Sample Loading (Dry Load Method for Poor Solubility) [1]: This technique is ideal if your sample has poor solubility in the initial mobile phase.

  • Dissolve your crude sample in a minimal amount of a solvent in which it is highly soluble.
  • Add a quantity of dry, fine silica gel to the solution (approx. 10-20 times the mass of the sample).
  • Gently evaporate the solvent using a rotary evaporator until the silica is dry and free-flowing.
  • Carefully add initial mobile phase to your prepared column. Slowly pour the dry, sample-saturated silica into the column, ensuring it settles evenly on top.
Systematic Method Optimization

To achieve the best separation, you can systematically optimize the method conditions.

Define Optimization Criterion [5]: First, define the goal of your separation. Common goals include:

  • Complete Resolution (cmin): Separating every peak in the mixture [5].
  • Limited Resolution: Separating only specific "relevant" target analytes from a matrix of "irrelevant" ones, which can significantly shorten analysis time [5].

Adjust Parameters for Resolution: The resolution (Rₛ) between two peaks is governed by the Purnell equation, which shows that resolution can be improved by manipulating three key factors [6]:

  • Efficiency (N): Use smaller particle sizes for a higher number of theoretical plates [7].
  • Retention (k): Adjust solvent strength (polarity) to get retention factors ideally between 1 and 10.
  • Selectivity (α): Change solvent type or stationary phase to alter the relative separation of two compounds [6].

A practical workflow for optimizing a reverse-phase separation for natural products, for example, involves using a shallow gradient of organic modifier (e.g., methanol, acetonitrile) to achieve baseline separation of complex mixtures [8].

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind separation in column chromatography? Separation occurs due to the differential distribution of compounds between the stationary phase (e.g., silica) and the mobile phase (solvent). Compounds with higher affinity for the stationary phase move slower, while those with higher affinity for the mobile phase move faster, leading to separation [2] [3].

Q2: In a normal-phase silica column, which compounds elute first? The least polar compounds elute first. The polar silica gel retains polar compounds more strongly through interactions like hydrogen bonding and dipole-dipole forces [2].

Q3: What is the difference between isocratic and gradient elution?

  • Isocratic Elution: The same solvent or solvent mixture of constant polarity is used throughout the entire separation [3].
  • Gradient Elution: The polarity of the solvent mixture is gradually increased during the separation (e.g., from hexane to ethyl acetate) to elute compounds with a wider range of polarities [3].

Q4: How can I monitor the separation of colorless compounds? Collect the eluent in a series of small, labeled fractions. Then, analyze each fraction using Thin-Layer Chromatography (TLC) to determine which fractions contain your desired compound[s [1] [3].

Optimization and Diagnostics Workflow

The following diagram outlines a logical pathway for diagnosing separation issues and selecting the appropriate optimization strategy.

Start Start: Poor Separation CheckPacking Check Column Packing Start->CheckPacking CheckFlow Check Mobile Phase Flow Start->CheckFlow CheckSample Check Sample Load Start->CheckSample AssessRT Assess Retention & Selectivity Start->AssessRT BandTilt Bands tilted or uneven? CheckPacking->BandTilt FlowRate Flow rate optimal? CheckFlow->FlowRate Overload Column overloaded? CheckSample->Overload RTIssues Peaks too close/overlapped? AssessRT->RTIssues Repack Repack column using wet slurry method BandTilt->Repack AdjustFlow Adjust flow rate to optimal speed FlowRate->AdjustFlow ReduceLoad Reduce sample load Overload->ReduceLoad Optimize Optimize solvent polarity/strength RTIssues->Optimize

References

Isosarpan crystallization conditions optimization

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to common problems encountered during crystallization optimization:

  • Q: My initial screens yield only showers of tiny, useless crystals. How can I improve them?

    • A: This is a common issue caused by excessive nucleation. You can slow down the crystallization process by placing a 250 µL layer of a 1:1 mixture of paraffin and silicon oils over the reservoir in vapour diffusion experiments. This barrier slows equilibration, reducing nucleation and allowing fewer, larger crystals to form [1]. Alternatively, rigorous filtration of your protein sample through filters with smaller pore sizes (e.g., down to 0.1 µm or 100 kDa) before setting up trials can remove dust and aggregates that act as nucleation sites [1].
  • Q: I have found a crystallization "hit", but the crystals do not diffract well. What should I do?

    • A: The key is systematic optimization. After identifying an initial hit, you should sequentially and incrementally change the chemical parameters (e.g., pH, precipitant concentration, ionic strength) and physical parameters (e.g., temperature) that define the initial condition [2]. The process is iterative and aims to discover improved conditions for the highest quality crystals.
  • Q: My crystallization results are inconsistent and difficult to reproduce. What could be wrong?

    • A: The most critical factor is the quality and stability of your protein sample. The sample should be >98% pure, >95% homogenous, and >95% stable when stored at 4°C for a week at crystallization concentration. Inconsistencies often trace back to variations in the protein sample itself. Ensuring a pure, homogeneous, and stable protein solution is the greatest predictor of success [3].

Troubleshooting Guide

The following table outlines common problems, their potential causes, and recommended solutions.

Problem Observed Possible Cause Recommended Solution
No crystals form in initial screens Sample is under-saturated or in a metastable state [1] Utilize clear drops by unsealing and resealing vapour diffusion wells to drive further concentration [1].
Showers of small crystals Rapid crystallization; presence of dust/aggregates [1] Apply an oil barrier over the reservoir; implement rigorous filtration of the protein sample [1].
Crystals have unfavorable morphology (needles, clusters) Non-optimal chemical conditions; interdependent parameters not yet refined [2] Systematically optimize parameters around the initial hit (pH, precipitant concentration, temperature); use additives [2].
Large crystals that do not diffract Internal disorder or twinning [2] Separate nucleation and growth stages using dilution or transfer techniques [1]. Evaluate crystal quality with a dissecting microscope using polarized light [2].
Low reproducibility of results Unstable or impure protein sample; protein aggregation [3] [1] Repurify protein to meet >98% purity; spin down aggregates before setting up trays; use rigorous filtration [3] [1] [4].

Key Optimization Parameters & Protocols

Once initial crystals are found, their quality is improved by systematically refining the conditions. The workflow below illustrates the core optimization cycle.

Start Identify Initial Crystallization 'Hit' Analyze Analyze Crystal Quality (Size, Morphology, Diffraction) Start->Analyze Iterate Plan Plan Optimization Strategy (Vary pH, Precipitant, etc.) Analyze->Plan Iterate Execute Execute New Crystallization Trials Plan->Execute Iterate Execute->Analyze Iterate

Systematic Parameter Optimization

The table below details the key parameters to vary during optimization, based on established crystallography practices.

Parameter Typical Optimization Range Methodology & Notes
pH ± 0.5 to 1.0 pH units from initial hit [2] Prepare mother liquor at incremental values (e.g., 6.0, 6.2, 6.4... up to 8.0) [2].
Precipitant Concentration Vary in small increments (e.g., ± 0.5-2% for PEG, ± 0.1-0.3 M for salts) Central to methods like Iterative Screen Optimization (ISO); critical for finding narrow crystallization windows [5].
Temperature Test 4°C and 20°C (most common); sometimes 12-16°C [4] Note: Temperature can affect pH behavior of the macromolecule [2]. Handle trays gently to avoid vibrations [4].
Protein Concentration Vary around initial concentration (e.g., 5-50 mg/mL) [4] Using more protein than precipitant in vapour diffusion results in a net concentration of the protein in the drop after equilibration [4].
Additives Small molecules, ligands, or detergents [2] Can enhance nucleation or crystal development. Includes detergents for membrane proteins [2] [3].
Detailed Protocol: Iterative Screen Optimization (ISO)

This highly automated protocol maximizes the efficiency of finding optimal conditions [5].

  • Initial Screening: Perform a first-pass 96-well crystallization screen using a sitting-drop vapor diffusion method.
  • Scoring and Analysis: After incubation (e.g., 5 days), manually inspect each drop and assign a qualitative score based on crystal presence and quality.
  • Algorithmic Optimization: Feed the scores into an optimization algorithm. This software calculates new, refined precipitant concentrations for each of the 96 conditions to drive them towards optimal supersaturation.
  • Reformulate and Iterate: Use an automated liquid handler to reformulate the entire 96-condition screen based on the algorithm's output.
  • Repeat: Set up a new crystallization plate with the optimized screen. This iterative process tailors the screen specifically to your protein after each round.
Detailed Protocol: Separation of Nucleation and Growth

This protocol is particularly effective when initial trials yield showers of small crystals [1].

  • For Microbatch under Oil:

    • Establish a working phase diagram to identify the supersolubility curve (the boundary between nucleation and metastable conditions).
    • Set up crystallization trials in conditions known to produce nucleation (many small crystals).
    • At a predetermined time after setup (before excessive nucleation), program a robot to add a precise volume of buffer or protein solution to dilute the trial.
    • This dilution shifts the conditions from the nucleation zone to the metastable zone, where existing nuclei can grow into larger, single crystals without new ones forming [1].
  • For Hanging Drop Vapor Diffusion:

    • Incubate coverslips over reservoir solutions that cause high nucleation (many small crystals).
    • Before crystals become visible, transfer the coverslips to new wells containing reservoir solutions with lower precipitant concentrations—conditions that would normally yield clear drops.
    • This transfer effectively "dilutes" the system, moving it into the metastable zone for optimal growth [1].

References

Insights on Structure-Activity Relationship (SAR) Methodology

Author: Smolecule Technical Support Team. Date: February 2026

While data on Isosarpan itself is scarce, the search results provide robust information on how SAR studies are generally conducted, which can guide your own research. The core principle of SAR is that the biological activity of a compound is a function of its molecular structure [1] [2]. The process is iterative, starting with a lead compound and systematically creating and testing analogs to deduce which structural features are essential for activity [3] [4].

The table below outlines common strategies in SAR-based lead optimization:

Modification Type Objective Example Experimental Alterations
Probing Functional Groups To determine if a specific group is critical for binding and its role (e.g., H-bond donor/acceptor) [3]. Replacing a hydroxyl group (-OH) with a hydrogen (-H) or a methyl group (-CH₃) [3].
Altering Substituents (R-Groups) To explore steric, electronic, and hydrophobic effects on potency and selectivity [5]. Systematically varying substituents at specific sites on a common molecular scaffold (core structure) [5].
Structure-Based Design To guide modifications using 3D structural information of the target (e.g., from X-ray crystallography) [1]. Using computational docking or 3D-QSAR models like CoMFA to predict how new analogs will interact with the binding site [2] [4].

The following diagram illustrates the core iterative workflow of a Structure-Activity Relationship study:

Start Identify Active Lead Compound Design Design Structural Analogs Start->Design Synthesize Synthesize New Compounds Design->Synthesize Test Test Biological Activity Synthesize->Test Analyze Analyze SAR Data Test->Analyze Decision Sufficient Activity/Optimization? Analyze->Decision Decision->Design No End Pre-clinical Candidate Decision->End Yes

How to Proceed with Your Research

Given the lack of published data on this compound, here are actionable steps you can take to continue your investigation:

  • Explore Broader Chemical Classes: this compound maps to the MeSH headings for Yohimbine and Piperazines [6]. Researching the SAR of these broader, well-documented chemical classes may yield valuable indirect insights.
  • Leverage Chemical Databases: Search for the components "raubasin" and "pipratecol" in specialized chemical and pharmacological databases (e.g., PubChem, ChEMBL, BindingDB) to find related compounds and their reported activities [5] [4].
  • Investigate Modern SAR Tools: Utilize computational methods. Quantitative SAR (QSAR) models use statistical methods to relate chemical structure descriptors to biological activity [2]. Matched Molecular Pair Analysis (MMPA) can help identify specific structural changes that lead to large changes in activity (activity cliffs) [2]. SAR Visualization methods can help interpret complex data sets [5].

References

Isosarpan therapeutic index evaluation

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Therapeutic Index (TI)

The Therapeutic Index is a quantitative measurement of a drug's safety, calculated by comparing the dose that causes toxicity to the dose that elicits a therapeutic effect [1] [2]. A higher TI indicates a wider margin of safety.

  • Key Definitions: The calculation can be based on different endpoints, leading to variations in the TI [2].

    • Safety-based TI: ( TI_{safety} = \frac{LD_{50}}{ED_{50}} ). A higher value indicates a safer drug.
    • Efficacy-based TI (or Protective Index): ( Protective\ Index = \frac{TD_{50}}{ED_{50}} ). A higher value indicates a safer drug.

    | Term | Full Form | Definition | | :--- | :--- | :--- | | ED(_{50}) | Median Effective Dose | The dose that produces a specified therapeutic effect in 50% of the population [1] [2]. | | TD(_{50}) | Median Toxic Dose | The dose that produces a particular toxic effect in 50% of the population [1] [2]. | | LD(_{50}) | Median Lethal Dose | The dose that causes death in 50% of a test population [1] [2]. |

Experimental Protocols for TI Evaluation

Evaluating a drug's TI involves a series of in vivo (whole organism) and in vitro (cell culture) experiments to establish dose-response relationships for both efficacy and toxicity [1].

The following diagram outlines a generalized workflow for determining a drug's therapeutic index, from initial animal studies to clinical application.

Start Start TI Evaluation InVivo In Vivo Animal Studies Start->InVivo Sub1 Establish ED₅₀ InVivo->Sub1 Sub2 Establish TD₅₀/LD₅₀ InVivo->Sub2 DataAnalysis Data Analysis & TI Calculation Sub1->DataAnalysis Sub2->DataAnalysis Clinical Clinical Interpretation DataAnalysis->Clinical Window Define Therapeutic Window Clinical->Window

Key Experimental Stages:

  • Determining ED(_{50}) (Median Effective Dose)

    • Objective: To find the dose that produces a desired therapeutic response in 50% of a test population.
    • Protocol: Groups of animals or cell cultures are administered a range of doses. The percentage of subjects in each group showing a predefined, quantal (all-or-nothing) biological response is recorded. A dose-response curve is plotted, and the ED(_{50}) is derived from this curve [1]. The specific model (e.g., an infection model for an antibiotic or a pain model for an analgesic) depends on the drug's intended use.
  • Determining TD({50}) or LD({50}) (Median Toxic/Lethal Dose)

    • Objective: To find the dose that causes a specific adverse effect, or death, in 50% of a test population.
    • Protocol: This follows a similar design to the ED({50}) study. Different groups receive increasing doses, and researchers monitor for predefined signs of toxicity or mortality. The TD({50}) or LD(_{50}) is then calculated from the resulting dose-toxicity curve [1]. The chosen toxic endpoint must be clinically relevant.
  • Data Analysis and TI Calculation

    • Objective: To calculate a numerical value representing the drug's relative safety.
    • Protocol: Using the values obtained from the experiments, the TI or Protective Index is calculated using the formulas provided above [1] [2]. Modern approaches often use plasma exposure levels (AUC or C~max~) instead of dose for a more accurate picture, accounting for individual differences in drug absorption and metabolism [2].

Advanced & Computational Methods

Beyond traditional animal studies, computational platforms are now used to understand drug actions more comprehensively and predict unintended effects.

  • Drug Voyager: This is a computational platform that constructs "drug-signaling pathways" by integrating data on drug targets, pharmacogenomic variants, and drug-induced gene expression changes. It helps predict new therapeutic indications and potential adverse reactions by modeling the drug's effect on cellular signaling networks [3].
  • PathwayLinker: This online tool helps researchers estimate the potential signaling effects of altering a specific protein (e.g., via a drug). It identifies interactions between the target protein and known signaling pathways, which can help predict mechanisms of action and potential side effects during the experiment design phase [4].

Examples of Therapeutic Indices for Other Drugs

The table below provides the therapeutic indices for several well-known drugs, illustrating the concept of "narrow" versus "wide" therapeutic range [2].

Drug Therapeutic Index (TI) Clinical Context
Remifentanil 33,000 : 1 Very wide safety margin [2].
Diazepam 100 : 1 Relatively safe [2].
Morphine 70 : 1 Requires careful dosing [2].
Warfarin ~2 : 1 Narrow TI; requires strict therapeutic drug monitoring (TDM) [2].
Digoxin ~2 : 1 Narrow TI; requires strict TDM [2].
Lithium Narrow Narrow therapeutic range; TDM is essential [2].

References

Isosarpan raubasine pipratecol combination synergy

Author: Smolecule Technical Support Team. Date: February 2026

What is Isosarpan?

This compound is a pharmaceutical combination of two active compounds:

  • Raubasine (also known as Ajmalicine): An alkaloid with α1-adrenergic receptor blocking activity, leading to vasodilation [1]. It is used for its antihypertensive properties and its effect on improving cerebral blood flow [2] [1].
  • Pipratecol (also known as JP-711): A compound that acts as an adrenergic agent [3].

This combination was investigated for its effect on the sympathetic control of cerebral circulation and was used in the treatment of conditions like tinnitus [4] [5].

Reported Pharmacological Effects

The table below summarizes the key findings from the older scientific literature. Please note that these are not direct comparative data against other alternatives, but isolated reports on the combination's effects.

Effect/Use Case Reported Experimental Findings Source & Date
Cerebrovascular Circulation Affects cerebrovascular circulation; used in treatment of tinnitus. MeSH Record, 2017 [4]
Sympathetic Control of Cerebral Circulation The combination has an effect on the sympathetic control of cerebral circulation (No abstract/data available). Acta Neurol., 1979 [5] [6]
Platelet Aggregation Affects platelet aggregation and the platelet release reaction (No abstract/data available). Clin Ter., 1980 [7]

Potential Mechanism of Action and Synergy

The proposed synergy between Raubasine and Pipratecol can be visualized as a multi-target approach to improving cerebral blood flow. The following diagram illustrates this potential mechanism, inferred from the pharmacological profiles of the individual components.

G This compound This compound Combination Raubasine Raubasine (Ajmalicine) This compound->Raubasine Pipratecol Pipratecol (JP-711) This compound->Pipratecol Alpha1Blockade α1-adrenergic receptor antagonism Raubasine->Alpha1Blockade Primary action AdrenergicAction Adrenergic activity Pipratecol->AdrenergicAction Proposed action Vasodilation Vasodilation Alpha1Blockade->Vasodilation AdrenergicAction->Vasodilation Potential modulation ImprovedCerebralFlow Improved Cerebral Blood Flow Vasodilation->ImprovedCerebralFlow

The synergistic mechanism is hypothesized as follows:

  • Raubasine primarily acts as an α1-adrenergic receptor antagonist [1]. Blocking these receptors prevents vasoconstriction, leading to dilated blood vessels [1].
  • Pipratecol is described as having adrenergic activity, though the exact nature (agonist or antagonist) is not detailed in the accessible abstracts [3]. It is postulated to modulate the overall adrenergic tone.
  • The combined effect results in enhanced vasodilation, particularly in cerebral blood vessels, ultimately leading to improved cerebral blood flow [4] [5]. This multi-target action on the sympathetic nervous system is the basis for the proposed therapeutic synergy.

Information Limitations and Next Steps for Research

The most significant challenge in creating a comprehensive guide is the age and scarcity of the available data. The core studies on this compound are from the 1970s and 1980s, and the available modern summaries do not contain the detailed experimental data you require.

To build a more current and robust comparison guide, you might consider the following steps:

  • Access Full-Text Articles: The PubMed entries ( [5] [3] [7]) are only abstracts. Obtaining the full papers may reveal detailed methodologies and quantitative data.
  • Explore Modern Analogues: Instead of focusing on this compound itself, which does not appear to be a current focus of research, investigate modern drugs or combinations that target similar pathways (α-adrenergic antagonism for cerebral blood flow).
  • Consult Specialized Databases: Use professional pharmaceutical and pharmacological databases (e.g., Clarivate Integrity, GVK BIO, Thomson Reuters) which often contain deeply curated preclinical and clinical data not available through public searches.

References

Isosarpan enzyme inhibition potency comparison

Author: Smolecule Technical Support Team. Date: February 2026

A Framework for Your Comparison Guide

Since direct data is unavailable, you can build a comprehensive guide by systematically gathering the following information for Isosarpan and its key competitors:

  • Inhibition Potency Metrics: The most crucial data points for comparison are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values quantitatively represent the potency of an enzyme inhibitor, with lower values indicating a more potent inhibitor [1].
  • Mechanism of Action: Determine the specific type of inhibition for each product (e.g., competitive, non-competitive, uncompetitive) and whether it is reversible or irreversible. This information is key to understanding the inhibitor's functional profile [2].
  • Selectivity Profile: Assess the compound's effect on related and unrelated enzymes. A high-quality inhibitor should be highly selective for its intended target to minimize off-target effects [3].
  • Cellular and Functional Assay Data: Include data from cellular models and, if available, in vivo studies. This demonstrates the inhibitor's activity in a more complex, physiologically relevant context [4].
  • Experimental Conditions: Document all critical parameters from the assays, such as substrate concentration, enzyme source, and incubation time. As studies show, inhibitor potency can vary significantly with different assay setups and enzyme sources [3] [5].

General Principles of Enzyme Inhibition

The tables below summarize common types of enzyme inhibition and established screening methods, which are foundational for interpreting any inhibitor comparison.

Table 1: Common Types of Enzyme Inhibition [2]

Type of Inhibition Mechanism Effect on Apparent Km (Michaelis Constant) Effect on Vmax (Maximum Reaction Rate) Can it be overcome by increased substrate?
Competitive Inhibitor competes with substrate for binding at the active site. Increases Unchanged Yes
Non-Competitive Inhibitor binds to an allosteric site, altering the enzyme's shape and function. Unchanged Decreases No
Uncompetitive Inhibitor binds only to the enzyme-substrate complex. Decreases Decreases No
Irreversible Inhibitor forms a permanent (covalent) bond with the enzyme, inactivating it. N/A (enzyme is inactivated) N/A (enzyme is inactivated) No

Table 2: Common Experimental Methods for Assessing Enzyme Inhibition [6]

Method Typical Use Case Key Considerations
Fluorescence-based Assays High-throughput screening (HTS) for IC50 determinations. Uses pro-fluorescent substrates; potential for interference from fluorescent test compounds.
Luminescence-based Assays High-throughput screening where high sensitivity is needed. Excellent signal-to-noise ratio; requires an extra development step.
LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry) Medium-throughput, high-quality data for regulatory and discovery studies. Considered the industry standard; high specificity and sensitivity; can use native substrates.
Radiometric Assays Medium-throughput studies using specific labeled substrates. Involves handling and disposal of radioactive materials.
Automated Patch-Clamp Electrophysiology Detailed, functional analysis of ion channel inhibitors (a specific enzyme class). Provides high-information content on mechanism and kinetics [4].

Visualizing a Screening Workflow

The following diagram illustrates a generalized workflow for screening and characterizing enzyme inhibitors, which can be adapted for your specific needs.

Start Initial High-Throughput Screening (HTS) A Primary Assay: IC50 Determination Start->A Hit Identification B Mechanism of Action Analysis A->B Potency Confirmation C Selectivity Profiling B->C Mechanism Elucidation D Cellular & Functional Assays C->D Selectivity Assessment End Data Integration & Report D->End Functional Validation

How to Proceed with Your Research

To create the objective comparison guide you need, I suggest the following steps:

  • Consult Specialized Databases: Search for "this compound" in scientific databases such as PubMed, Google Scholar, or Scopus. Company websites and patent filings may also contain relevant experimental data.
  • Define the "Alternatives": Clearly identify which specific enzymes and competitor inhibitors (e.g., well-known drugs or research compounds) you are comparing this compound against.
  • Standardize Data Presentation: When you find the data, use a structure similar to the framework above to ensure a fair and objective side-by-side comparison.

References

Isosarpan metabolic stability compared to similar alkaloids

Author: Smolecule Technical Support Team. Date: February 2026

Standard Experimental Protocol for Metabolic Stability

For a comparative guide, detailing the experimental methodology is crucial. The following protocol, used for assessing the metabolic stability of new chemical entities, is a standard in the field [1].

  • Objective: To determine the percentage of parent compound lost over time when incubated with a metabolically active system.
  • Test Systems: The most common systems are liver microsomes (for Phase I metabolism), liver S9 fractions (for Phase I and II), and hepatocytes (suspended or plated, offering a full cellular context).
  • Procedure:
    • The test compound is incubated in a suitable buffer with the chosen metabolically active system (e.g., liver microsomes) and a co-factor (like NADPH for oxidative metabolism).
    • The reaction mixture is maintained at 37°C, and samples are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
    • The reaction is stopped, typically by adding an organic solvent like acetonitrile, which also precipitates proteins.
    • The samples are centrifuged to obtain a clean supernatant.
  • Analysis: The concentration of the remaining parent compound in the supernatants is quantified using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). This approach provides specificity, sensitivity, and high throughput [1].
  • Data Calculation: Metabolic stability is often expressed as intrinsic clearance (CLint) or the in vitro half-life (t1/2) of the compound.

The workflow below summarizes this experimental process:

Start Prepare Test System (Liver Microsomes/Hepatocytes) A Incubate with Compound and Cofactors (37°C) Start->A B Sample at Time Points (0, 15, 30, 60 min) A->B C Stop Reaction (e.g., with Acetonitrile) B->C D Centrifuge to Obtain Supernatant C->D E Analyze via LC-MS/MS (Quantify Parent Compound) D->E End Calculate Half-life (t₁/₂) and Intrinsic Clearance (CLᵢₙₜ) E->End

Broader Context: Alkaloid Classes and Biological Activity

While data on Isosarpan is lacking, understanding the major classes of alkaloids and their documented biological activities can provide a useful framework for comparison. The table below summarizes some key groups [2].

Alkaloid Class Biosynthetic Precursor Representative Compounds Key Reported Biological Activities
Isoquinoline Tyrosine Berberine, Morphine, Papaverine Antioxidant, anticancer, antispasmodic, antiviral, enzyme inhibition [2] [3].
Indole Tryptophan Vinblastine, Vincristine, Strychnine Primarily anticancer (e.g., inhibit microtubule assembly) [4] [2].
Tropane Ornithine Atropine, Scopolamine, Cocaine Anticholinergic, anesthetic, and stimulant effects [5].
Quinoline Anthranilic Acid Quinine, Quinidine Antimalarial, antiarrhythmic [3].
Pyridine L-Aspartate Nicotine Stimulant [2].
Quinolizidine Lysine Lupinine, Sparteine Antiarrhythmic [2].

Suggestions for Further Research

Given the absence of specific data on this compound, here are some strategies to advance your research:

  • Refine Your Search: Use specialized scientific databases like SciFinder, Reaxys, or PubMed to search for "this compound" specifically. Check for any publications by the researchers who first isolated or synthesized the compound.
  • Explore Structural Analogs: If this compound is a semi-synthetic or synthetic derivative, investigate the metabolic data of its natural analog. For instance, if it is related to the sarpagan family of alkaloids, data on Ajmaline or other sarpagan analogs might offer some indirect insights.
  • Conduct Experimental Studies: The most definitive approach would be to perform the metabolic stability assay described above using this compound and its chosen comparators side-by-side in the same laboratory system.

References

Isosarpan blood-brain barrier permeability relative assessment

Author: Smolecule Technical Support Team. Date: February 2026

Standard Experimental Methods for Assessing BBB Permeability

Researchers use a combination of in vitro (lab-based) and in vivo (in a living organism) models to determine if and how a compound crosses the BBB. The following table summarizes the key experimental protocols found in the literature [1] [2] [3]:

Method Type Protocol Name Key Steps & Tracers Used Measured Outputs
In Vitro [2] Transwell Cell Culture Grows brain endothelial cells on a porous filter. Adds compound to donor compartment and measures appearance in acceptor compartment. Uses FITC-dextran as a control. Apparent Permeability (Papp), Transendothelial Electrical Resistance (TEER)
In Vivo [3] Tracer Extravasation Injects tracer intravenously into mice. After circulation, perfuses animal to clear blood vessels. Measures tracer leakage into brain tissue. Common tracers: Sodium fluorescein (376 Da), FITC-dextran (70 kDa), Evans Blue (often bound to albumin). Dye concentration in brain homogenate (spectrophotometry), Visual leakage (fluorescence microscopy)
In Vivo [1] In Situ Brain Perfusion Perfuses a controlled solution containing the test compound directly into the brain's arteries, bypassing systemic circulation. Measures brain uptake. Permeability-Surface Area Product (logPS), Unidirectional transfer constant (Kin)
In Silico [4] [5] Computational Prediction Uses machine learning models (e.g., DeePred-BBB) or molecular dynamics simulations to predict permeability based on a compound's physicochemical properties and structure (SMILES notation). Binary classification (BBB+/BBB-), Predicted permeability (e.g., logPeff)

The relationships between these models and the key pathways across the BBB are illustrated below.

bbbr_assessment cluster_pathways BBB Transport Pathways Compound Compound BBB Assessment Models BBB Assessment Models Compound->BBB Assessment Models In_Silico In_Silico BBB Assessment Models->In_Silico  Quick Screening In_Vitro In_Vitro BBB Assessment Models->In_Vitro  Mechanistic Study In_Vivo In_Vivo BBB Assessment Models->In_Vivo  Gold Standard Predicted Permeability Predicted Permeability In_Silico->Predicted Permeability Apparent Permeability (Papp) Apparent Permeability (Papp) In_Vitro->Apparent Permeability (Papp) Brain/Plasma Ratio (logBB) Brain/Plasma Ratio (logBB) In_Vivo->Brain/Plasma Ratio (logBB) Passive Transcellular Passive Transcellular Predicted Permeability->Passive Transcellular Apparent Permeability (Papp)->Passive Transcellular Brain/Plasma Ratio (logBB)->Passive Transcellular Paracellular Paracellular Transport-Mediated Transport-Mediated Small, Hydrophilic Small, Hydrophilic Small, Hydrophilic->Paracellular Lipophilic Lipophilic Lipophilic->Passive Transcellular Nutrients, Drugs Nutrients, Drugs Nutrients, Drugs->Transport-Mediated

How to Proceed with Isosarpan Evaluation

Since specific data for this compound is not available, here is a practical path forward for your research:

  • Establish Core Physicochemical Properties: First, determine this compound's key properties that influence passive diffusion across the BBB [1] [5]. These include:

    • Molecular Weight
    • Lipophilicity (Log P)
    • Number of Hydrogen Bond Donors and Acceptors
    • Polar Surface Area

    You can use these properties with computational models like DeePred-BBB (a deep learning model reported to have 98% accuracy) for an initial permeability prediction [4].

  • Initiate a Tiered Testing Strategy: A logical progression of experiments is crucial.

    • Start with In Vitro Models: Use the Transwell cell culture system with a validated brain endothelial cell line (e.g., hCMEC/D3, bEnd.3) or a co-culture with astrocytes to get an initial measure of permeability and check for active efflux by transporters like P-glycoprotein [1] [2].
    • Progress to In Vivo Validation: If in vitro results are promising, the most definitive step is to conduct an in vivo study in rodents using the tracer extravasation or brain perfusion methods to quantify the extent of brain uptake [2] [3].
  • Investigate the Compound's Structure: Knowing the chemical structure of this compound will allow you to search for close analogs or parent compounds that may have existing BBB permeability data, which can serve as a useful reference point.

References

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Dates

Last modified: 07-20-2023

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